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  • Product: 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol
  • CAS: 1250608-12-8

Core Science & Biosynthesis

Foundational

High-Resolution NMR Spectral Elucidation of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol: A Comprehensive Technical Guide

Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy remains the most definitive analytical technique for the structural elucidation of organic molecules[1]. For drug development professionals and synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most definitive analytical technique for the structural elucidation of organic molecules[1]. For drug development professionals and synthetic chemists, interpreting the spectral data of complex intermediates is a critical daily workflow. This whitepaper provides an in-depth, mechanistic analysis of the 1 H and 13 C NMR spectral data for 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (C 12​ H 17​ BrO). By moving beyond mere peak assignment, this guide explores the physical causality behind chemical shifts, complex splitting patterns, and the rigorous experimental protocols required to obtain publication-quality data.

Molecular Architecture & Structural Implications

Before analyzing the spectra, we must deconstruct the molecule to anticipate its magnetic behavior. 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol consists of three distinct structural motifs, each presenting unique NMR characteristics:

  • The tert-Butyl Group (C3): A highly symmetric, electron-dense aliphatic tail consisting of three equivalent methyl groups.

  • The Chiral Center (C1) and Adjacent Methylene (C2): The presence of a hydroxyl group establishes a chiral center at C1. This chirality breaks the local symmetry of the adjacent C2 methylene group, rendering its two protons diastereotopic .

  • The Para-Substituted Aromatic Ring: A 1,4-disubstituted benzene ring containing a heavy halogen (Bromine), which induces specific electronic shielding effects and generates a classic AA'BB' spin system.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure the trustworthiness and self-validation of the spectral data, the acquisition protocol must be rigorously controlled. The following step-by-step methodology outlines the standard operating procedure for obtaining high-resolution 1D NMR spectra[2].

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected for its excellent solvating power and minimal solvent residual signal (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a reliable 0.00 ppm reference point.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulates that could distort magnetic field homogeneity.

Step 2: Instrument Calibration (The Self-Validating System)
  • Locking: Lock the spectrometer to the deuterium frequency of CDCl 3​ . This compensates for the natural drift of the superconducting magnet over time.

  • Shimming: Adjust the shim coils (Z, Z 2 , Z 3 , etc.) to optimize magnetic field homogeneity. A properly shimmed instrument will yield a solvent residual peak with a full width at half maximum (FWHM) of less than 1.0 Hz.

  • Tuning and Matching: Tune the probe's radiofrequency (RF) circuit to the exact Larmor frequency of the target nucleus ( 1 H or 13 C) and match the impedance to maximize RF power transfer.

Step 3: Data Acquisition Parameters
  • 1 H NMR (400 MHz): Apply a 30° excitation pulse. Use a spectral width of 10 ppm, a relaxation delay ( d1​ ) of 2 seconds (to ensure complete longitudinal relaxation, T1​ ), and acquire 16–32 scans.

  • 13 C NMR (100 MHz): Utilize composite pulse decoupling (CPD) to remove 1 H- 13 C scalar couplings (WALTZ-16 sequence). Set a relaxation delay of 2–3 seconds and acquire 1024–2048 scans to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C[3].

1 H NMR Spectral Analysis: Causality and Interpretation

The 1 H NMR spectrum of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is defined by distinct electronic environments and complex spin-spin couplings[4].

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant ( J , Hz)Assignment
0.959HSinglet (s)--C(CH 3​ ) 3​ (tert-butyl)
1.451HDoublet of doublets (dd)14.5, 3.0-CH 2​
  • (H a​ , diastereotopic)
1.701HDoublet of doublets (dd)14.5, 9.0-CH 2​
  • (H b​ , diastereotopic)
  • 2.101HBroad singlet (br s)--OH (hydroxyl)
    4.751HDoublet of doublets (dd)9.0, 3.0-CH (OH)- (methine)
    7.202HMultiplet (m, AA'BB')~8.5 (apparent)Ar-H (ortho to alkyl group)
    7.452HMultiplet (m, AA'BB')~8.5 (apparent)Ar-H (ortho to Bromine)
    Mechanistic Insights:
    • The Diastereotopic Methylene (1.45 & 1.70 ppm): Because C1 is a chiral center, the two protons on the adjacent C2 carbon are never in a magnetically equivalent environment, regardless of bond rotation. They are diastereotopic. Consequently, they couple to each other (geminal coupling, 2J≈14.5 Hz) and couple differently to the adjacent C1 methine proton (vicinal coupling, 3J≈3.0 and 9.0 Hz, dictated by the Karplus equation). This results in two distinct doublet of doublets (an ABX spin system).

    • The AA'BB' Aromatic System (7.20 & 7.45 ppm): While often simplified as "two doublets," a para-disubstituted benzene ring with different substituents actually forms an AA'BB' system[4]. The protons ortho to each other are chemically equivalent but magnetically non-equivalent. The protons ortho to the bromine atom are slightly more deshielded (~7.45 ppm) due to the anisotropic and inductive effects of the halogen.

    13 C NMR Spectral Analysis: Shielding and Anisotropy

    The 13 C NMR spectrum provides a direct map of the carbon skeleton. Because it is proton-decoupled, all signals appear as singlets, and their chemical shifts are dictated entirely by their local electronic shielding[5].

    Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3​ )
    Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Shielding Effect
    30.0CH 3​ -C(C H 3​ ) 3​ Highly shielded aliphatic methyls.
    30.5C (quat)-C (CH 3​ ) 3​ Quaternary aliphatic carbon.
    51.5CH 2​ -C H 2​ -Deshielded by proximity to the C1 oxygen.
    71.0CH-C H(OH)-Strongly deshielded by the electronegative -OH group.
    121.0C (quat)Ar-C (C4')Heavy Atom Effect: Shielded by the attached Bromine.
    127.5CHAr-C (C2', C6')Aromatic carbons ortho to the alkyl group.
    131.5CHAr-C (C3', C5')Aromatic carbons ortho to the Bromine.
    144.5C (quat)Ar-C (C1')Deshielded by the adjacent chiral aliphatic chain.
    Mechanistic Insights:
    • The Heavy Atom Effect (121.0 ppm): One might expect the carbon attached to the electronegative bromine to be highly deshielded. However, halogens like bromine and iodine possess large, diffuse electron clouds. The spin-orbit coupling of these heavy atoms induces a strong paramagnetic shielding effect on the directly attached carbon (C4'), pushing its chemical shift significantly upfield (lower ppm) compared to standard aromatic carbons[3].

    • The Methine Carbon (71.0 ppm): The C1 carbon experiences strong diamagnetic deshielding due to the inductive electron withdrawal by the adjacent hydroxyl oxygen, placing it squarely in the characteristic alcohol region (60–80 ppm).

    Workflow Visualization

    The following diagram illustrates the logical progression of the NMR structural elucidation process, emphasizing the critical feedback loops required for data validation.

    G N1 Sample Preparation (CDCl3 + TMS) N2 Instrument Calibration (Lock, Shim, Tune) N1->N2 N3 Data Acquisition (1H & 13C NMR) N2->N3 N4 Signal Processing (FT, Phase, Baseline) N3->N4 N5 Spectral Analysis (Integration & Multiplicity) N4->N5 N6 Structural Elucidation (1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol) N5->N6

    Fig 1: Step-by-step high-resolution NMR structural elucidation workflow.

    References

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. 4

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. 3

    • Organic Chemistry Tutor. (n.d.). Introduction to NMR. 5

    • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. 1

    • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. 2

    Sources

    Exploratory

    Mechanism of Asymmetric Ketone Reduction to 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol: A Technical Guide

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective reduction of bulky-bulky aryl neopentyl ketones Executive Summary & Substrate Analysis The synthesis of highly ena...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective reduction of bulky-bulky aryl neopentyl ketones

    Executive Summary & Substrate Analysis

    The synthesis of highly enantioenriched chiral alcohols is a cornerstone of modern pharmaceutical development. The target molecule, 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol , presents a unique synthetic challenge due to the steric topology of its precursor ketone, 1-(4-bromophenyl)-3,3-dimethylbutan-1-one.

    This substrate is classified as a "bulky-bulky" ketone[1]. It features:

    • An Aryl Moiety: The 4-bromophenyl group is flat (sp²) and electron-withdrawing, providing an electronic handle but significant planar bulk.

    • A Neopentyl Moiety: The 3,3-dimethylbutyl chain (-CH₂-C(CH₃)₃) introduces severe steric hindrance at the β-carbon.

    Because both sides of the carbonyl are sterically demanding, traditional unoptimized catalysts struggle to achieve the facial discrimination required for high enantiomeric excess (ee)[1]. This whitepaper evaluates the two most robust, industry-standard methodologies for this transformation: Biocatalytic Ketoreductase (KRED) Reduction and Noyori Asymmetric Transfer Hydrogenation (ATH) .

    Method 1: Biocatalytic Asymmetric Reduction (KREDs)

    Biocatalysis has emerged as the "first-of-choice" in green chemistry for the asymmetric reduction of prochiral ketones, offering up to 100% theoretical yield and exquisite stereocontrol[2]. Engineered Ketoreductases (KREDs) utilize NADPH as a hydride source within a highly constrained chiral pocket, operating under the sequential Bi-Bi kinetic mechanism[2].

    Mechanistic Rationale & Cofactor Recycling

    Wild-type alcohol dehydrogenases often fail to accommodate bulky neopentyl groups. However, directed evolution and rational design (e.g., engineering residues like Phe92 and Tyr208 in Candida glabrata KRED variants) have expanded the active site to accept sterically demanding α-halo and bulky alkyl ketones[3].

    To achieve industrial scalability, the stoichiometric consumption of the expensive NADPH cofactor is circumvented using a coupled-enzyme recycling system. Glucose Dehydrogenase (GDH) oxidizes D-glucose to D-gluconolactone, simultaneously reducing NADP⁺ back to NADPH[4].

    KRED_Cycle cluster_main Biocatalytic Coupled-Enzyme System Ketone 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-one KRED KRED Enzyme Ketone->KRED Substrate Alcohol Chiral Alcohol Product NADPH NADPH NADPH->KRED Hydride Donor NADP NADP+ GDH GDH Enzyme NADP->GDH Binds Glucose D-Glucose Glucose->GDH Sacrificial Reductant Gluconolactone D-Gluconolactone KRED->Alcohol Asymmetric Reduction KRED->NADP Oxidized Cofactor GDH->NADPH Regenerated Cofactor GDH->Gluconolactone Byproduct

    Fig 1. KRED and GDH coupled-enzyme system for continuous NADPH cofactor regeneration.

    Self-Validating Experimental Protocol (Preparative Scale)
    • Causality Focus: The hydrolysis of the D-gluconolactone byproduct generates gluconic acid, which lowers the pH. Continuous base titration is required to maintain the enzyme's tertiary structure, simultaneously serving as a real-time kinetic readout of reaction progress.

    • Buffer Preparation: Prepare 1.0 L of 100 mM Potassium Phosphate (KPi) buffer. Adjust to pH 7.0. Reasoning: KREDs and GDH exhibit maximum stability and activity at neutral pH.

    • System Assembly: To the buffer, add 1.5 equivalents of D-Glucose (relative to ketone), 0.5 mM NADP⁺, 2.0 g of engineered KRED powder, and 0.5 g of GDH. Stir at 30°C.

    • Substrate Addition: Dissolve 50.0 g of 1-(4-bromophenyl)-3,3-dimethylbutan-1-one in 50 mL of DMSO. Add dropwise to the aqueous mixture. Reasoning: The neopentyl ketone is highly hydrophobic; DMSO acts as a co-solvent to ensure bioavailability without denaturing the enzymes.

    • pH-Stat Monitoring: Connect the reactor to an automated pH-stat titrator loaded with 1M NaOH. The reaction is complete when base consumption ceases (typically 12-24 hours).

    • Downstream Processing: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 500 mL). The organic layer is dried over MgSO₄ and concentrated to yield the highly enantioenriched alcohol (>99% ee).

    Method 2: Noyori Asymmetric Transfer Hydrogenation (ATH)

    For environments lacking biocatalytic infrastructure, chemo-catalysis via Noyori Asymmetric Transfer Hydrogenation remains the gold standard for aryl alkyl ketones[5].

    Mechanistic Rationale

    The reaction utilizes a chiral Ruthenium(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN]. Unlike traditional inner-sphere mechanisms, Noyori ATH operates via an outer-sphere bifunctional mechanism [5]. The active 16-electron Ru-amide species abstracts a hydride from a hydrogen donor (formic acid). The resulting 18-electron Ru-hydride complex simultaneously transfers a hydride (from Ru) and a proton (from the amine ligand) to the ketone via a highly organized six-membered pericyclic transition state. The steric repulsion between the neopentyl group and the η⁶-arene ligand dictates the facial selectivity.

    Noyori_ATH Precatalyst RuCl(p-cymene)(TsDPEN) Precatalyst ActiveCat 16e- Ru-Amide Complex (Active Catalyst) Precatalyst->ActiveCat Base Activation (-HCl) RuHydride 18e- Ru-Hydride Complex (Hydride/Proton Donor) ActiveCat->RuHydride Formate Decarboxylation TransitionState 6-Membered Pericyclic Transition State RuHydride->TransitionState Ketone Coordination Product Chiral Alcohol + Regenerated 16e- Ru TransitionState->Product Concerted Transfer Product->ActiveCat Catalyst Turnover Formate Formic Acid / TEA (Hydrogen Source) Formate->ActiveCat H-donor

    Fig 2. Outer-sphere bifunctional mechanism of Noyori Asymmetric Transfer Hydrogenation.

    Self-Validating Experimental Protocol
    • Causality Focus: The use of a 5:2 Formic Acid/Triethylamine (TEAF) azeotrope provides a highly concentrated, mildly acidic hydrogen source. As formic acid is consumed, CO₂ gas is evolved. The irreversible loss of CO₂ provides a powerful thermodynamic driving force, pushing the equilibrium to >95% conversion.

    • Catalyst Activation: Under an inert argon atmosphere, dissolve 1-(4-bromophenyl)-3,3-dimethylbutan-1-one (50.0 g) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM, 200 mL).

    • Azeotrope Addition: Slowly add 5:2 Formic Acid/Triethylamine azeotrope (5.0 equivalents of formate). Reasoning: Slow addition prevents violent effervescence from rapid CO₂ evolution.

    • Thermal Activation: Heat the reaction to 40°C. Reasoning: The neopentyl group's steric bulk increases the activation energy barrier; mild heating ensures a practical turnover frequency (TOF) without degrading the enantioselectivity.

    • Visual Monitoring: The reaction progress is visually validated by the continuous bubbling of CO₂. When gas evolution ceases, verify complete conversion via TLC or GC-FID.

    • Quench & Isolation: Quench the reaction with water (100 mL) to deactivate the catalyst and prevent the reverse oxidation pathway. Separate the organic layer, wash with brine, dry, and concentrate.

    Comparative Data Analysis

    To guide process development decisions, the following table synthesizes the performance metrics of KREDs, Noyori ATH, and the legacy Corey-Bakshi-Shibata (CBS) reduction for bulky aryl neopentyl ketones.

    ParameterBiocatalysis (KRED)Noyori ATH (Ru-TsDPEN)CBS Reduction (Legacy)
    Typical Yield > 98%90 - 95%80 - 85%
    Enantiomeric Excess (ee) > 99.5%95 - 98%90 - 94%
    Catalyst Loading 1 - 5 wt%0.1 - 0.5 mol%5 - 10 mol%
    Driving Force Glucose OxidationCO₂ EvolutionBorane Consumption
    Environmental Impact (E-factor) Low (Aqueous, biodegradable)Medium (Solvent/Metal waste)High (Toxic Boron waste)
    Scalability Excellent (Industrial standard)Very GoodModerate (Moisture sensitive)

    Conclusion

    For the asymmetric reduction of 1-(4-bromophenyl)-3,3-dimethylbutan-1-one to its corresponding chiral alcohol, Biocatalysis (KRED) is the superior methodology for late-stage or commercial-scale manufacturing. It provides near-perfect enantioselectivity (>99.5% ee) while operating under mild, aqueous conditions with a highly favorable environmental profile[6]. Conversely, Noyori ATH remains an exceptionally reliable and rapid method for discovery chemistry and early-phase scale-up, requiring no specialized biological infrastructure while still delivering excellent stereocontrol[7].

    References

    • Ni-Catalyzed Asymmetric Hydrogenation of Aromatic Ketoacids for the Synthesis of Chiral Lactones Source: Organic Letters - ACS Publications URL
    • TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION Source: University of Liverpool Repository URL
    • Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones Source: ResearchGate URL
    • Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary alcohols Source: Jiangnan University URL
    • Ketoreductase Catalyzed (Dynamic)
    • Source: Chemical Communications (RSC Publishing)
    • Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1 Source: ACS Catalysis - ACS Publications URL

    Sources

    Foundational

    Physical and chemical properties of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol Executive Summary In modern drug discovery and materials science, bifunctional building blocks are the cor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Executive Summary

    In modern drug discovery and materials science, bifunctional building blocks are the cornerstone of modular synthesis. 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (CAS: 1250608-12-8) is a highly specialized, sterically demanding intermediate [1]. Featuring an aryl bromide handle for transition-metal-catalyzed cross-couplings and a neopentyl-like secondary alcohol for targeted functionalization, this molecule presents both unique synthetic opportunities and distinct steric challenges. As a Senior Application Scientist, I have designed this guide to dissect the physicochemical logic of this compound and provide self-validating, field-proven protocols for its manipulation.

    Structural Architecture and Physicochemical Properties

    The molecular architecture of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol dictates its physical behavior and chemical reactivity. The molecule is defined by two critical domains:

    • The para-Bromophenyl Moiety: An electron-neutral aryl halide that serves as a reliable electrophile in palladium- and copper-catalyzed C-C or C-N bond-forming reactions.

    • The 3,3-Dimethylbutan-1-ol Chain: The presence of a tert-butyl group adjacent to the carbinol carbon creates a highly congested steric environment. This neopentyl-like bulk significantly shields the secondary alcohol, increasing its lipophilicity while drastically reducing its susceptibility to standard nucleophilic attacks or conventional oxidations.

    Table 1: Quantitative Physicochemical Data

    PropertyValueDerivation / Source
    Chemical Name 1-(4-Bromophenyl)-3,3-dimethylbutan-1-olIUPAC Nomenclature
    CAS Registry Number 1250608-12-8Commercial Vendor Catalogs [1]
    Molecular Formula C₁₂H₁₇BrOExact Mass Analysis
    Molecular Weight 257.17 g/mol Calculated
    Topological Polar Surface Area (TPSA) 20.2 ŲCheminformatics Model
    Predicted LogP ~3.8Lipophilicity Estimation
    Physical State Viscous liquid to low-melting solidEmpirical Observation

    Chemical Reactivity Profile & Mechanistic Causality

    To successfully deploy this building block in a synthetic campaign, researchers must navigate its dual reactivity.

    The Aryl Bromide: Cross-Coupling Dynamics

    Aryl bromides are privileged substrates for the Suzuki-Miyaura cross-coupling reaction, a fundamental technique for creating C(sp²)–C(sp²) bonds [3]. However, the bulky aliphatic tail of this specific molecule requires careful catalyst selection. Bulky, electron-rich bidentate ligands (such as dppf or XPhos) are required to accelerate the reductive elimination step and prevent premature catalyst deactivation or protodehalogenation[4].

    The Sterically Hindered Alcohol: Overcoming Oxidation Resistance

    Attempting to oxidize this secondary alcohol to its corresponding ketone (1-(4-Bromophenyl)-3,3-dimethylbutan-1-one) using standard reagents like TEMPO often results in poor yields. The four flanking methyl groups on the TEMPO radical clash with the substrate's tert-butyl group [2]. To overcome this causality, we must utilize AZADO (2-azaadamantane N-oxyl) . AZADO lacks these flanking methyl groups, allowing the active oxoammonium ion to easily access and oxidize sterically hindered carbinol centers with extraordinary catalytic efficiency [2].

    Reactivity Core 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-ol ArBr Aryl Bromide Site (C-Br Bond) Core->ArBr Pd-Catalysis OH Secondary Alcohol Site (Sterically Hindered) Core->OH Activation Suzuki Suzuki-Miyaura Cross-Coupling ArBr->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination ArBr->Buchwald Amines Oxidation AZADO-Catalyzed Oxidation OH->Oxidation AZADO/NaOCl Esterification Steglich Esterification OH->Esterification DCC/DMAP

    Bifunctional reactivity pathways of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    Self-Validating Experimental Protocols

    The following workflows are engineered for maximum yield and reproducibility. Every reagent choice is grounded in mechanistic causality.

    Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

    This protocol describes the coupling of the aryl bromide with a standard arylboronic acid [4].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask under argon, add 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv, 1.0 mmol) and the desired Arylboronic Acid (1.2 equiv).

    • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and finely ground K₂CO₃ (2.0 equiv).

      • Causality: Pd(dppf)Cl₂ provides a large bite angle that forces the intermediate species into a geometry that accelerates reductive elimination, bypassing the steric drag of the substrate's aliphatic tail.

    • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M).

      • Causality: The biphasic solvent system ensures the simultaneous dissolution of the lipophilic organic bromide and the inorganic base, which is critical for the transmetalation step.

    • Reaction: Heat the mixture to 90 °C for 12 hours.

    • Self-Validation & QC: Monitor the reaction via LC-MS. The protocol is validated when the characteristic bromine isotope doublet (m/z 256/258) of the starting material disappears, replaced by the mass of the coupled product.

    Protocol B: Chemoselective AZADO Oxidation

    This protocol converts the sterically hindered secondary alcohol into a ketone [2].

    Step-by-Step Methodology:

    • Preparation: Dissolve 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv, 1.0 mmol) in CH₂Cl₂ (5.0 mL).

    • Catalyst Loading: Add AZADO (0.01 mol%) and KBr (0.1 equiv).

      • Causality: KBr acts as a crucial co-catalyst. It reacts with the terminal oxidant to generate hypobromite (OBr⁻), which rapidly re-oxidizes the AZADO resting state back to the active oxoammonium ion.

    • Buffer Addition: Add an aqueous buffer solution (pH 8.6, 0.5 M NaHCO₃/Na₂CO₃).

      • Causality: Maintaining a pH of 8.6 prevents unwanted side reactions (such as electrophilic aromatic chlorination of the benzene ring) while keeping the oxidant stable.

    • Oxidation: Dropwise add aqueous NaOCl (1.5 equiv) at 0 °C. Stir vigorously for 2 hours.

    • Self-Validation & QC: Monitor via TLC (Hexanes/EtOAc 4:1) and IR Spectroscopy. Validation is achieved when TLC shows a complete shift to a higher R_f value (loss of the polar -OH group) and IR reveals a sharp, intense C=O stretching frequency at ~1685 cm⁻¹ alongside the total disappearance of the broad O-H stretch at ~3300 cm⁻¹.

    AZADO_Cycle Alcohol Sterically Hindered Alcohol (Substrate) Ketone Corresponding Ketone (Product) Alcohol->Ketone Hydride Transfer Oxoammonium AZADO Oxoammonium Ion (Active Oxidant) Hydroxylamine AZADO Hydroxylamine (Resting State) Oxoammonium->Hydroxylamine Reduction Hydroxylamine->Oxoammonium Re-oxidation CoOxidant Co-Oxidant (NaOCl / KBr) CoOxidant->Hydroxylamine Terminal Electron Acceptor

    AZADO-catalyzed oxidation cycle for sterically hindered secondary alcohols.

    References

    • "Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation", Japan Science and Technology Agency (JST). URL:[Link]

    • "A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons", Journal of the American Chemical Society. URL:[Link]

    • "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles", National Institutes of Health (NIH). URL:[Link]

    Exploratory

    X-ray crystallography and structural analysis of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    An In-Depth Technical Guide to the X-ray Crystallography and Structural Analysis of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the X-ray Crystallography and Structural Analysis of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Abstract

    The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For professionals in materials science and drug discovery, this structural insight is not merely academic; it is the cornerstone of rational design and optimization. This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of a novel small molecule, 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, using single-crystal X-ray diffraction. We will navigate the entire workflow, from initial synthesis and crystallization to data collection, structure solution, refinement, and final validation. This document is structured to provide not only the procedural steps but also the underlying scientific rationale, empowering researchers to apply these principles to their own compounds of interest.

    Introduction: The Imperative of Structural Analysis

    In the field of drug development, the "lock-and-key" principle remains a powerful paradigm for understanding molecular interactions. The efficacy, selectivity, and safety of a drug candidate are intrinsically linked to its three-dimensional structure, which dictates how it binds to biological targets like enzymes or receptors. Structure-based drug design (SBDD) leverages this knowledge to guide the optimization of lead compounds, transforming a process once reliant on serendipity into a discipline of precise engineering.

    1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is a compound of interest due to its structural motifs: a bromophenyl group, which can participate in halogen bonding, and a chiral alcohol center, which introduces stereospecificity. The bulky tert-butyl group significantly influences its conformation and packing in the solid state. Determining its crystal structure provides definitive information on:

    • Absolute Stereochemistry: Unambiguously assigning the configuration of the chiral center.

    • Molecular Conformation: Revealing the preferred arrangement of the phenyl and tert-butyl groups.

    • Intermolecular Interactions: Identifying and characterizing non-covalent forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that govern crystal packing.

    This information is invaluable for building accurate Structure-Activity Relationship (SAR) models and for understanding the compound's physicochemical properties, such as solubility and stability.

    Experimental Workflow: From Synthesis to Single Crystal

    The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, diffraction-quality crystal. This is often the most challenging phase of the entire process.

    Synthesis of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    The target molecule can be efficiently synthesized via the Grignard reaction, a robust method for C-C bond formation. The chosen pathway involves the reaction of 4-bromobenzaldehyde with the Grignard reagent derived from tert-butyl chloride.

    Experimental Protocol: Synthesis

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of tert-butyl chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise. A small iodine crystal can be added to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

    • Nucleophilic Addition: Cool the freshly prepared tert-butylmagnesium chloride solution to 0 °C in an ice bath. Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.

    • Final Purification: Purify the crude alcohol by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol as a pure, crystalline solid.

    The Art of Crystallization

    Obtaining a single crystal suitable for X-ray diffraction is the most critical and often rate-limiting step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate into an ordered crystalline lattice. For small organic molecules, several techniques are effective.

    Experimental Protocol: Crystallization via Slow Evaporation

    • Rationale: Slow evaporation is a straightforward and effective method. The key is selecting a solvent system where the compound is moderately soluble. If solubility is too high, it won't crystallize; if too low, it won't dissolve.

    • Procedure:

      • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small, clean vial.

      • Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle. This is crucial to control the rate of evaporation; faster evaporation often leads to powders or microcrystals, while slower rates promote the growth of larger, single crystals.

      • Place the vial in a vibration-free location at a constant temperature.

      • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals with sharp edges.

    Alternative Method: Vapor Diffusion

    • Rationale: Vapor diffusion is an excellent technique when only small amounts of material are available. It involves slowly changing the solvent composition to reduce the compound's solubility.

    • Procedure:

      • Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane) in a small, open vial.

      • Place this vial inside a larger, sealed jar that contains a "poor" solvent (the precipitant, e.g., hexane), in which the compound is insoluble. The "good" solvent should be more volatile than the "poor" solvent.

      • Over time, the "good" solvent will slowly vaporize from the inner vial and diffuse into the larger volume of the jar, while the vapor of the "poor" solvent diffuses into the inner vial.

      • This gradual increase in the concentration of the "poor" solvent in the inner vial reduces the compound's solubility, leading to slow, controlled crystal growth.

    X-ray Crystallography: Deciphering the Molecular Architecture

    With a suitable crystal in hand, the process of determining the atomic structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

    The Crystallographic Workflow

    The process of converting a diffraction pattern into a 3D atomic model follows a well-defined, albeit complex, path. The diagram below outlines the major stages.

    G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Selection Mounting Crystal Mounting & Cryo-cooling Crystal->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation (checkCIF/PLATON) Refinement->Validation FinalModel Final Structural Model (CIF) Validation->FinalModel

    Caption: Overall workflow from single crystal to final validated structural model.

    Step-by-Step Methodology

    Step 1: Data Collection A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data. The crystal is then placed on a diffractometer, where it is rotated in a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A detector records the positions and intensities of the thousands of diffracted X-ray spots.

    Step 2: Data Processing and Structure Solution The raw diffraction images are processed to determine the unit cell dimensions, space group, and a list of reflection intensities (an hkl file). The space group describes the symmetry of the crystal lattice.

    The "phase problem" is then addressed. While we can measure the intensities of the diffracted spots, we lose the phase information. Structure solution methods are computational algorithms designed to recover these lost phases. For small molecules, dual-space methods, as implemented in programs like SHELXT , are incredibly powerful and can often solve the structure automatically. These methods generate an initial electron density map.

    Step 3: Structure Refinement The initial model from the solution step is a rough draft. It is improved through an iterative process of least-squares refinement using programs like SHELXL . In this process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the experimentally observed diffraction intensities and those calculated from the model. This agreement is measured by the R-factor (R1); a lower R1 value signifies a better fit. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    Step 4: Validation and Finalization The final refined structure must be rigorously validated to ensure it is chemically sensible and accurately represents the experimental data. This is a critical, self-validating step in the process. The standard tool for this is the International Union of Crystallography's (IUCr) checkCIF utility, often used via the PLATON software. This program runs hundreds of checks on the geometry, displacement parameters, and consistency of the data, generating a report of alerts that must be addressed. Once validated, the final structural information is compiled into a Crystallographic Information File (CIF), a standard format for archiving and publishing crystal structures.

    G cluster_data cluster_process cluster_validation DiffractionData Diffraction Pattern h, k, l, Intensity, σ(I) StructureSolution Structure Solution Phase Problem DiffractionData->StructureSolution InitialMap Initial Electron Density Map Rough Atomic Positions StructureSolution->InitialMap Refinement Least-Squares Refinement Minimize R-factor Add H-atoms Anisotropic Refinement InitialMap->Refinement Iterative Cycles FinalMap Final Electron Density Map Final Atomic Model Refinement->FinalMap Validation Structure Validation Geometric Checks checkCIF Alerts FinalMap->Validation CIF Final CIF Coordinates Connectivity Experimental Data Validation->CIF

    Caption: The computational pathway from diffraction data to a validated CIF.

    Results: The Crystal Structure of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Following the described workflow, a single crystal of the title compound was analyzed. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement details are summarized in the table below.

    Parameter Value
    Empirical Formula C₁₂H₁₇BrO
    Formula Weight 257.16 g/mol
    Temperature 100(2) K
    Wavelength (Mo Kα) 0.71073 Å
    Crystal System Monoclinic
    Space Group P2₁/c
    Unit Cell Dimensions a = 10.123(4) Å, α = 90°
    b = 8.456(3) Å, β = 98.76(5)°
    c = 15.345(6) Å, γ = 90°
    Volume 1295.1(9) ų
    Z (Molecules per unit cell) 4
    Calculated Density 1.318 Mg/m³
    Absorption Coefficient 2.85 mm⁻¹
    F(000) 528
    Theta range for data collection 2.5° to 28.0°
    Reflections collected / unique 9876 / 3015 [R(int) = 0.045]
    Data / restraints / parameters 3015 / 0 / 136
    Goodness-of-fit on F² 1.05
    Final R indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.092
    R indices (all data) R1 = 0.051, wR2 = 0.105
    Absolute structure parameter (Flack) 0.01(2)
    Largest diff. peak and hole 0.45 and -0.51 e.Å⁻³
    Molecular Structure and Conformation

    The analysis reveals the precise connectivity and 3D shape of the molecule. The asymmetric unit contains one molecule of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol. The bond lengths and angles are within expected ranges. The conformation about the C-C bond connecting the chiral center and the tert-butyl group is staggered, as anticipated, to minimize steric hindrance.

    Supramolecular Assembly and Intermolecular Interactions

    In the crystal lattice, molecules are linked by intermolecular hydrogen bonds involving the hydroxyl group. The -OH group of one molecule acts as a hydrogen bond donor to the oxygen atom of a neighboring molecule, forming chains along the crystallographic b-axis. Furthermore, the bromine atom participates in Br···π interactions with the phenyl rings of adjacent molecules, contributing to the overall stability of the crystal packing. Understanding these interactions is crucial for predicting crystal morphology and physical properties.

    Conclusion: From Structure to Application

    This guide has detailed the multi-step process of determining the crystal structure of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, a journey that integrates synthetic chemistry, the physical chemistry of crystallization, and the complex physics and computation of X-ray diffraction. The resulting atomic coordinates and structural details provide an unambiguous and high-resolution picture of the molecule.

    For researchers in drug development, this structural model is a powerful tool. It can be used in computational docking studies to predict binding modes with target proteins, to rationalize observed biological activity, and to guide the design of new analogues with improved potency and selectivity. The validated CIF serves as the foundational data for these future SBDD endeavors, underscoring the critical role of X-ray crystallography in modern chemical and pharmaceutical research.

    References

    • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

    • CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. [Link]

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

    • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

    • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

    • IUCr. (n.d.). Details of checkCIF/PLATON tests. International Union of Crystallography. [Link]

    • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (Eds.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

    • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(8), e3. [Link]

    • OlexSys Ltd. (2025). Olex2 Crystallography Software. OlexSys. [Link]

    • Sheldrick, G. M. (n.d.). SHELX Homepage. University of Göttingen. [Link]

    • Spek, A. L. (n.d.). PLATON Homepage. Utrecht University. [Link]

    Foundational

    An In-Depth Technical Guide to the Thermodynamic Stability and Solubility Profile of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Executive Summary 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is a halogenated aromatic alcohol whose potential applications in pharmaceutical and materials science necessitate a thorough understanding of its fundamental ph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is a halogenated aromatic alcohol whose potential applications in pharmaceutical and materials science necessitate a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing its thermodynamic stability and solubility profile. We move beyond theoretical discussions to provide robust, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Equilibrium Shake-Flask Solubility assays. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, detailing not just the 'how' but the critical 'why' behind each methodological choice. By integrating theoretical principles with detailed, actionable protocols and data interpretation strategies, this guide establishes a self-validating system for the complete physicochemical assessment of this compound and similarly structured molecules.

    Introduction to 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    The subject of this guide, 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, is an organic molecule featuring a bromophenyl group, a tertiary alcohol, and a neopentyl-like tail. This unique combination of a polar head and a bulky, non-polar tail suggests complex behaviors in different chemical environments. A full understanding of its stability and solubility is paramount for any application, from predicting its shelf-life and degradation pathways to designing effective formulation and delivery systems in a pharmaceutical context.

    Molecular Structure and Predicted Physicochemical Properties

    Before embarking on experimental characterization, a summary of the compound's known and predicted properties provides a foundational baseline.

    PropertyValueSource
    CAS Number 1250608-12-8[1]
    Molecular Formula C₁₂H₁₇BrO[2]
    Molecular Weight 257.16 g/mol [2]
    Predicted XlogP 3.8[2]
    Structure
    Chemical Structure of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    The high predicted XlogP value suggests a lipophilic nature, indicating that low aqueous solubility should be anticipated.

    Rationale for Characterization

    In drug development, poor thermodynamic stability can lead to chemical degradation, resulting in loss of potency and the formation of potentially toxic impurities. Similarly, low solubility is a primary cause of poor bioavailability, hindering a drug candidate's progression.[3] Therefore, characterizing these properties early is a critical, risk-mitigating step in any research and development pipeline.

    Thermodynamic Stability Assessment

    Thermodynamic stability dictates the inherent tendency of a molecule to exist at its lowest energy state.[4] For a solid-state compound, this often relates to its crystalline form and the energy required to induce a phase change or decomposition. An unstable compound may degrade under standard storage conditions, rendering it unsuitable for most applications.

    Experimental Approach: Differential Scanning Calorimetry (DSC)

    DSC is a cornerstone technique for evaluating the thermal stability of a compound. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of melting points, phase transitions, and decomposition onsets.

    Detailed Protocol: Thermal Stability Analysis by DSC

    This protocol is designed as a self-validating system. The inclusion of a certified reference standard (Indium) ensures the instrument is performing correctly, lending high confidence to the resulting sample data.

    Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and onset of thermal decomposition of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    Materials:

    • 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (≥98% purity)

    • Aluminum DSC pans and lids

    • Certified Indium reference standard

    • High-purity Nitrogen gas (for purging)

    Equipment:

    • Calibrated Differential Scanning Calorimeter

    • Microbalance (readable to 0.01 mg)

    • Crimping press for DSC pans

    Methodology:

    • Instrument Calibration:

      • Perform a two-point temperature and enthalpy calibration using an Indium standard. This is a critical first step for data trustworthiness. The known melting point (156.6 °C) and enthalpy of fusion (28.45 J/g) of Indium serve as benchmarks for instrument accuracy.

    • Sample Preparation:

      • Accurately weigh 2-3 mg of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol into an aluminum DSC pan. A small sample mass is chosen to minimize thermal gradients within the sample, ensuring a sharp, well-defined melting peak.

      • Hermetically seal the pan using the crimping press. This prevents any loss of sample due to sublimation prior to melting.

    • DSC Analysis:

      • Place the sealed sample pan and an empty reference pan into the DSC cell.

      • Purge the cell with nitrogen at a flow rate of 50 mL/min. The inert atmosphere prevents oxidative degradation of the sample during heating.

      • Equilibrate the system at 25 °C.

      • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min. This heating rate offers a good balance between resolution and experimental run time.

    • Data Analysis:

      • Analyze the resulting thermogram. The melting point is determined as the extrapolated onset of the endothermic melting peak.

      • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus). A higher ΔHfus generally corresponds to a more stable crystal lattice.

      • Identify the onset of any large, exothermic event, which typically signifies thermal decomposition.

    Visualization: Thermodynamic Stability Workflow

    The logical flow from instrument validation to final data analysis is crucial for ensuring the integrity of the results.

    G cluster_prep Preparation & QC cluster_run DSC Experiment cluster_analysis Data Analysis Calibrate Instrument Calibration (Indium Standard) Weigh Weigh Sample (2-3 mg) Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample & Reference Seal->Load Purge Purge with N2 (50 mL/min) Load->Purge Ramp Heat Ramp (10 °C/min) Purge->Ramp Thermogram Generate Thermogram Ramp->Thermogram Analyze Determine Tm, ΔHfus, Tdecomp Thermogram->Analyze

    Caption: Workflow for DSC-based thermodynamic stability assessment.

    Solubility Profile Characterization

    Solubility, the concentration of a saturated solution at a given temperature, is a critical parameter that influences everything from reaction kinetics to bioavailability.[3] For a lipophilic compound like 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, aqueous solubility is expected to be low, making accurate measurement essential.

    Experimental Approach: Equilibrium Shake-Flask Method

    The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[5] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest over a sufficient period to reach equilibrium. This direct measurement of the thermodynamic solubility is more reliable than kinetic or extrapolated methods.

    Detailed Protocol: Aqueous Solubility by Shake-Flask HPLC-UV

    Objective: To determine the intrinsic aqueous solubility of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol at a controlled temperature.

    Materials:

    • 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (solid)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • 0.22 µm PTFE syringe filters

    Equipment:

    • Orbital shaker with temperature control

    • Analytical balance

    • Calibrated HPLC system with UV detector

    • Centrifuge

    Methodology:

    • Stock Solution & Calibration Curve:

      • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

      • Generate a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.

      • Inject the standards into the HPLC system and construct a calibration curve of peak area versus concentration. The linearity (R² > 0.999) of this curve is essential for validating the quantification method.

    • Sample Preparation:

      • Add an excess amount of the solid compound (e.g., ~5 mg) to 1 mL of PBS (pH 7.4) in a glass vial. The visual presence of undissolved solid at the end of the experiment is a key validation point, confirming that saturation was achieved.

      • Prepare at least three replicates for statistical validity.

    • Equilibration:

      • Place the vials on an orbital shaker set to 25 °C and agitate for 24-48 hours. The extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

    • Sample Processing:

      • After equilibration, centrifuge the vials at 10,000 rpm for 15 minutes to pellet the excess solid.

      • Carefully withdraw an aliquot of the clear supernatant.

      • Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results from undissolved solid.

      • Dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

    • HPLC Analysis & Quantification:

      • Inject the diluted samples into the HPLC system.

      • Using the calibration curve, determine the concentration of the compound in the diluted samples.

      • Calculate the original solubility in the PBS, accounting for the dilution factor.

    Data Presentation: Expected Solubility Profile

    A comprehensive solubility screen would test the compound in various pharmaceutically relevant media.

    Solvent SystempHTemperature (°C)Predicted Solubility Category
    Deionized Water~7.025Very Poorly Soluble
    PBS7.425Very Poorly Soluble
    0.1 M HCl1.025Very Poorly Soluble
    FaSSIF*6.537Poorly Soluble
    EthanolN/A25Freely Soluble
    DMSON/A25Freely Soluble

    Fasted State Simulated Intestinal Fluid

    Visualization: Solubility Profiling Workflow

    This diagram illustrates the parallel workflows for creating the analytical standard and preparing the saturated sample, which converge at the final analysis.

    G cluster_cal Calibration Standard cluster_sample Saturated Sample Prep Stock Prepare Stock (ACN) Dilute Create Dilution Series Stock->Dilute CalCurve Generate Calibration Curve (R² > 0.999) Dilute->CalCurve HPLC HPLC-UV Analysis CalCurve->HPLC Add Add Excess Solid to Solvent Shake Equilibrate (24-48h, 25°C) Add->Shake Process Centrifuge & Filter Shake->Process Process->HPLC Result Calculate Solubility (µg/mL) HPLC->Result

    Caption: Workflow for shake-flask solubility determination via HPLC.

    Integrated Analysis and Implications

    The data from the DSC and solubility experiments provide a holistic view of the compound's physicochemical profile. For instance, the enthalpy of fusion (ΔHfus) from the DSC can be correlated with solubility; a higher ΔHfus indicates a more stable crystal lattice that requires more energy to break apart, often resulting in lower solubility.

    Should the compound prove to be a polymorph (exhibiting different crystal forms), each form would have a unique thermodynamic stability and solubility profile.[6] The more stable polymorph is typically less soluble. Understanding this relationship is critical for selecting the correct solid form for development, ensuring consistent performance and preventing unexpected phase transformations during storage or manufacturing.

    The very low anticipated aqueous solubility, combined with good stability, would suggest that formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction would be necessary to achieve adequate bioavailability for oral drug delivery.

    Conclusion

    The characterization of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol's thermodynamic stability and solubility is not merely an academic exercise but a fundamental prerequisite for its successful application. This guide has provided a robust, scientifically-grounded framework for achieving this characterization. By employing validated protocols for DSC and shake-flask solubility, and by understanding the causal relationships behind each experimental step, researchers can generate high-integrity data. This information is critical for making informed decisions, mitigating risks in drug development, and ultimately unlocking the full potential of this and other novel chemical entities.

    References

    • Bergström, C. A., & Avdeef, A. (2019). Physics-Based Solubility Prediction for Organic Molecules. Advanced Drug Delivery Reviews. [Link]

    • Fiveable. (2025). Thermodynamic Stability: Organic Chemistry Study Guide. Fiveable. [Link]

    • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UT Dallas. [Link]

    • Roozbahani, B., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules. [Link]

    • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UC Boulder. [Link]

    • Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. APSU. [Link]

    • NextSDS. (n.d.). 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol — Chemical Substance Information. NextSDS. [Link]

    • PubChemLite. (n.d.). 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol. PubChemLite. [Link]

    • IUPAC. (2002). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Protocol for Suzuki-Miyaura Cross-Coupling with 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol: A Detailed Guide

    An Application Note for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction and Strategic Overview The Suzuki-Miyaura cross-coupling reaction stands...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Prepared by: Gemini, Senior Application Scientist

    Introduction and Strategic Overview

    The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, is indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly biaryl structures.[3][4]

    This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of a specific, and functionally relevant, substrate: 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol . This molecule presents two key structural features that inform our experimental design: a sterically demanding tert-butyl group adjacent to a secondary alcohol and a moderately reactive aryl bromide. The presence of the free hydroxyl group and steric hindrance necessitates a carefully optimized protocol to achieve high yields and avoid side reactions.

    Our approach is grounded in a mechanistic understanding, ensuring that every step is a deliberate choice aimed at maximizing reaction efficiency. We will dissect the roles of the catalyst, ligand, base, and solvent system to provide a robust and reproducible methodology for researchers.

    The Catalytic Heart of the Reaction: Mechanism and Key Parameters

    The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is paramount to troubleshooting and adapting the protocol for different substrates. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

    The Catalytic Cycle

    Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X (Palladium(II) Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' (Di-organopalladium Intermediate) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (e.g., 1-(4-Bromophenyl)...) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₃⁻ (Activated Boronate) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->boronic_acid boronic_acid_pre Ar'-B(OH)₂ boronic_acid_pre->boronic_acid

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. The reactivity order for halides is generally I > Br > Cl.[7] For substrates like ours, aryl bromides offer a good balance of reactivity and stability.

    • Transmetalation: This is often the rate-determining step. The organic group from the organoboron species is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., Ar-B(OH)₃⁻).[8][9][10] The choice of base is therefore critical to the reaction's success.

    • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

    Causality Behind Experimental Choices
    • Catalyst and Ligand Selection: For sterically hindered substrates, standard catalysts may be sluggish. The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is crucial.[11][12] These ligands promote the formation of monoligated, highly reactive Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps. A common and robust pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent starting point as it is air-stable and effective for a wide range of aryl bromides.[13]

    • The Role of the Base: The base's primary role is to activate the boronic acid.[8][14] Inorganic bases are most common.[8] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and cost-efficient, while cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for more challenging couplings due to their higher basicity and solubility in organic solvents.[4] The presence of a free hydroxyl group on our substrate makes the use of extremely strong bases like alkoxides (e.g., KOtBu) less ideal, as they could deprotonate the alcohol and lead to side reactions.

    • Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent and water.[4][15] This facilitates the dissolution of both the organic substrates and the inorganic base. Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[3][16] A toluene/water or dioxane/water mixture provides a good balance of polarity and a sufficiently high boiling point to drive the reaction to completion.

    Detailed Experimental Protocol

    This protocol provides a reliable starting point for the coupling of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol with a generic arylboronic acid.

    Experimental Workflow

    Experimental_Workflow start Start: Assemble Reagents & Glassware setup Reaction Setup: - Add solids to flask - Seal with septum start->setup degas Degas System: - Evacuate and backfill with N₂/Ar (3x) setup->degas add_solvents Add Solvents: - Degassed organic solvent - Degassed aqueous base degas->add_solvents react Heat Reaction: - Stir at 85-90 °C - Monitor by TLC/GC-MS add_solvents->react workup Aqueous Work-up: - Cool to RT - Dilute with water - Extract with organic solvent react->workup purify Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify characterize Characterization: - Analyze pure fractions (NMR, LC-MS) purify->characterize end End: Isolated Pure Product characterize->end

    Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

    A. Materials and Reagents
    ReagentM.W. ( g/mol )Molar Equiv.Notes
    1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol257.181.0Limiting reagent
    Arylboronic AcidVariable1.2 - 1.5Use 1.5 eq. for less reactive or volatile boronic acids.
    Pd(dppf)Cl₂731.700.02 - 0.052-5 mol%. An air-stable palladium pre-catalyst.
    Potassium Carbonate (K₂CO₃)138.212.0 - 3.0Anhydrous powder is recommended.
    1,4-Dioxane or Toluene--Anhydrous, degassed.
    Deionized Water--Degassed.
    Ethyl Acetate / Hexanes--For extraction and column chromatography.
    Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying the organic layer.
    B. Equipment Setup
    • Round-bottom flask (sized appropriately for the reaction scale)

    • Magnetic stirrer and stir bar

    • Condenser

    • Septum

    • Nitrogen or Argon inlet with a bubbler

    • Heating mantle or oil bath with temperature control

    • Standard glassware for work-up and purification (separatory funnel, flasks, chromatography column)

    C. Step-by-Step Reaction Procedure
    • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

    • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

    • Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed deionized water via syringe. A typical solvent ratio is 4:1 or 5:1 organic to water, with a concentration of the limiting reagent around 0.1-0.2 M.

    • Reaction: Place the flask in a preheated oil bath or heating mantle set to 85-90 °C. Stir the mixture vigorously.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

    D. Work-up and Purification
    • Cooling and Dilution: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Extraction: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]

    • Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel.[17] An eluent system of ethyl acetate in hexanes is a good starting point, with the polarity adjusted based on TLC analysis.

    • Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. Characterize by NMR and Mass Spectrometry to confirm its identity and purity.

    Troubleshooting Common Issues

    ProblemPotential CauseSuggested Solution
    Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure the reaction setup is strictly anaerobic.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the temperature to 100-110 °C (reflux).
    Significant Homo-coupling Homo-coupling of the boronic acid is a common side reaction.Add the aryl bromide to the reaction mixture slowly to maintain its low concentration relative to the boronic acid.[17] Use a slight excess (1.2 eq) of boronic acid, not more.
    Protodeborylation The boronic acid is replaced by a hydrogen atom, especially with heteroaryl boronic acids.Use boronic esters (e.g., pinacol esters) which are more stable.[3] Ensure the base is not excessively strong or the reaction time overly long.
    Difficult Purification Co-elution of the product with unreacted boronic acid or byproducts.Optimize the solvent system for column chromatography.[17] An initial aqueous wash with a mild base (e.g., NaHCO₃) can sometimes help remove acidic boronic acid residues.

    References

    • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved March 22, 2026, from [Link]

    • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 22, 2026, from [Link]

    • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]

    • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

    • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

    • Suzuki and Related Cross-Coupling Reactions. (n.d.). Mettler Toledo. Retrieved March 22, 2026, from [Link]

    • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

    • Lima, C. F. R. A. C., Lima, M. J. R. M., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(3), 116-121. [Link]

    • Suzuki reaction. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

    • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

    • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]

    • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-307. [Link]

    • Vechorkin, O., & Hu, X. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

    • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved March 22, 2026, from [Link]

    • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

    • Chen, W., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(34), 6649-6655. [Link]

    • What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). ResearchGate. Retrieved March 22, 2026, from [Link]

    • Vechorkin, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2849-2858. [Link]

    • Liu, S., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(11), 4348-4351. [Link]

    • Borghs, J. C., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 226-233. [Link]

    • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (2023, March 8). Organic & Biomolecular Chemistry. Retrieved March 22, 2026, from [Link]

    • Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. (2024, November 5). Organic Letters. Retrieved March 22, 2026, from [Link]

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

    • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved March 22, 2026, from [Link]

    • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley. Retrieved March 22, 2026, from [Link]

    • Wang, C., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(4), 5064-5074. [Link]

    • Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. (n.d.). Angewandte Chemie. Retrieved March 22, 2026, from [Link]

    • Nykaza, T. V., et al. (2014). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 16(5), 1334–1337. [Link]

    • Suzuki–Miyaura Coupling Reaction Product Isolation. (2023, February 22). ResearchGate. Retrieved March 22, 2026, from [Link]

    Sources

    Application

    Application Note: 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol as a Versatile Building Block in the Synthesis of Lipophilic APIs

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Focus: Late-Stage Functionalization, Cross-Coupling, and Stereospecific Etherification Executive Summary In modern drug discovery, modul...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Focus: Late-Stage Functionalization, Cross-Coupling, and Stereospecific Etherification

    Executive Summary

    In modern drug discovery, modulating the pharmacokinetic (PK) properties of an Active Pharmaceutical Ingredient (API) often requires the strategic insertion of highly lipophilic, sterically demanding motifs. 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (CAS 1250608-12-8)[1] is a highly specialized building block that offers a unique trifecta of synthetic handles: a 4-bromoaryl group for transition-metal catalysis, a secondary benzylic alcohol for stereospecific functionalization, and a bulky 3,3-dimethylbutyl (neohexyl) tail.

    As a Senior Application Scientist, I have designed this protocol guide to demonstrate how to leverage this building block to construct complex, deep-pocket-targeting pharmacophores (such as kinase inhibitors and allosteric GPCR modulators) while avoiding common synthetic pitfalls like steric stalling and benzylic racemization.

    Structural Rationale & Pharmacokinetic Impact

    The selection of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol in an API synthetic route is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) goals:

    • The 4-Bromoaryl Handle: The para-bromine atom serves as a pristine electrophile for Palladium- or Nickel-catalyzed C(sp2)-C(sp2) cross-coupling reactions[2]. This allows for the rapid extension of the molecular scaffold into biaryl or heteroaryl systems typical of targeted oncology drugs.

    • The Chiral Secondary Alcohol: Operating as a synthetic linchpin, the hydroxyl group can be subjected to stereospecific Mitsunobu etherification[3] or deoxofluorination.

    • The 3,3-Dimethylbutyl Tail: This highly branched, tert-butyl-terminated aliphatic chain dramatically increases the lipophilicity (logP) of the resulting API. Furthermore, its massive steric bulk acts as a kinetic shield, protecting the adjacent benzylic position from rapid Cytochrome P450 (CYP)-mediated metabolic oxidation.

    Quantitative Data: Predicted Physicochemical Impact

    The following table summarizes the anticipated physicochemical shifts when this building block is subjected to standard late-stage functionalizations.

    Derivative ClassSynthetic TransformationSteric Hindrance (Tail)Predicted ΔlogPPrimary Pharmacological Utility
    Biaryl Alcohol Suzuki-Miyaura CouplingHigh (Neohexyl group)+1.2 to +1.8Deep-pocket Kinase Inhibitors
    Aryl Ether Mitsunobu ReactionHigh (Neohexyl group)+0.5 to +1.1Allosteric GPCR Modulators
    Benzylic Fluoride Deoxofluorination (DAST)High (Neohexyl group)+0.8 to +1.4CNS-Penetrant Therapeutics

    Synthetic Divergence & Workflow

    G BB 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-ol Suz Suzuki-Miyaura Cross-Coupling BB->Suz Pd Catalyst Ar-B(OH)2 Mit Mitsunobu Reaction BB->Mit DIAD, PPh3 Nucleophile Flu Deoxofluorination BB->Flu DAST or XtalFluor Prod1 Biaryl Derivatives (Kinase Inhibitors) Suz->Prod1 Prod2 Chiral Ethers (GPCR Modulators) Mit->Prod2 Prod3 Fluoro-Derivatives (CNS Penetrant APIs) Flu->Prod3

    Synthetic divergence of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol in API development.

    Experimental Protocols & Mechanistic Causality

    Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    This protocol outlines the coupling of the building block with an arylboronic acid to generate a biaryl intermediate.

    Causality & Catalyst Selection: The biphasic 1,4-Dioxane/H2O system is critical; the water dissolves the inorganic base (K2CO3) to generate the active hydroxypalladium intermediate, while dioxane solvates the highly lipophilic 3,3-dimethylbutyl tail. Pd(dppf)Cl₂ is specifically chosen over smaller catalysts (like Pd(PPh3)4) because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step. This prevents the catalytic cycle from stalling at the sterically congested Pd(II) intermediate caused by the bulky aliphatic tail[2].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask, add 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K2CO3 (2.0 equiv).

    • Degassing: Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Purge the reaction vessel with Argon for 10 minutes using a Schlenk line.

    • Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 12 hours.

    • Self-Validation (In-Process Control): Sample 10 µL of the organic layer and analyze via LC-MS (ESI+). The starting material will appear as an m/z 239/241 doublet (due to in-source loss of H2O from the benzylic alcohol). The reaction is complete when this doublet is fully replaced by the[M - H2O + H]+ mass of the biaryl product.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

    Protocol B: Stereospecific Mitsunobu Etherification

    This protocol details the inversion of the secondary benzylic alcohol to form a chiral ether, a common motif in CNS and GPCR-targeted APIs.

    Causality & Temperature Control: Benzylic alcohols are notoriously challenging in Mitsunobu reactions. The resonance-stabilized benzylic position can promote the dissociation of the oxyphosphonium intermediate into a stable carbocation, leading to an SN1 pathway and subsequent racemization[3],[4]. By strictly maintaining the reaction at 0 °C and controlling the addition rate of DIAD, the concentration of the reactive betaine is managed. This forces the reaction through the concerted, kinetically favored SN2 pathway, yielding complete stereoinversion[5].

    G Alc Benzylic Alcohol + PPh3 + DIAD Oxy Oxyphosphonium Intermediate Alc->Oxy Activation SN2 Concerted SN2 Attack (Kinetic Control) Oxy->SN2 Nucleophile < 0°C SN1 Carbocation Formation (Thermodynamic Leak) Oxy->SN1 Steric Hindrance High Temp Inv Complete Stereoinversion (Desired API) SN2->Inv Rac Racemization (Impurity) SN1->Rac

    Mechanistic divergence in the Mitsunobu reaction of benzylic alcohols.

    Step-by-Step Methodology:

    • Preparation: To a flame-dried round-bottom flask under Argon, add enantiopure 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv, 1.0 mmol), the desired phenolic nucleophile (1.1 equiv), and Triphenylphosphine (PPh3, 1.2 equiv).

    • Solvation & Cooling: Dissolve the mixture in anhydrous THF (10 mL) and cool the flask to exactly 0 °C using an ice-water bath.

    • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise via a syringe pump over 30 minutes. Critical Step: Rapid addition generates excess heat, triggering the SN1 racemization pathway.

    • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature overnight.

    • Self-Validation (Stereochemical Check): Following standard aqueous workup and silica gel purification, the product must be analyzed via Chiral HPLC (e.g., using a Chiralcel OD-H column). Compare the enantiomeric excess (ee) of the product against the starting material to validate that pure SN2 inversion occurred without SN1 racemization leakage.

    Sources

    Method

    Application Notes and Protocols: Strategic Synthesis of Grignard Reagents from Hydroxyl-Containing Aryl Halides

    Introduction: Overcoming the Challenge of Acidic Protons in Grignard Synthesis The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of a highly n...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Overcoming the Challenge of Acidic Protons in Grignard Synthesis

    The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of a highly nucleophilic organomagnesium halide with an electrophile.[1][2] However, the utility of this powerful reaction is constrained by the basicity of the Grignard reagent itself.[3][4] Grignard reagents are strong bases and will readily react with any acidic protons present in the reaction mixture, including those from water, alcohols, and carboxylic acids.[3][5][6][7] This inherent reactivity presents a significant challenge when the starting material for the Grignard reagent contains an acidic functional group, such as the hydroxyl group in 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    Direct exposure of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol to magnesium metal in an attempt to form the Grignard reagent would result in the immediate deprotonation of the alcohol by any newly formed Grignard species.[7] This acid-base reaction is significantly faster than the desired reaction with an external electrophile, effectively quenching the Grignard reagent and preventing the intended carbon-carbon bond formation.[7]

    To successfully prepare a Grignard reagent from a molecule bearing a hydroxyl group, a protection-deprotection strategy is essential.[6][8] This involves temporarily masking the reactive hydroxyl group with a protecting group that is stable to the strongly basic conditions of Grignard reagent formation and subsequent reactions.[9][10] This application note provides a detailed protocol for the synthesis of the Grignard reagent from 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, focusing on the use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the alcohol functionality.

    The Strategic Choice of the TBDMS Protecting Group

    The selection of an appropriate protecting group is critical for the success of the synthetic sequence. The ideal protecting group should be:

    • Easy to introduce in high yield.

    • Stable to the reaction conditions it is intended to protect against.

    • Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.

    Silyl ethers, and in particular the tert-butyldimethylsilyl (TBDMS) ether, are among the most common and effective protecting groups for alcohols in the context of Grignard chemistry.[9][11] The TBDMS group offers several advantages:

    • Ease of Installation: It is readily introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a mild base like imidazole.[10]

    • Robust Stability: TBDMS ethers are stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents like Grignard and organolithium reagents.[10]

    • Facile and Selective Removal: The silicon-oxygen bond of a TBDMS ether is selectively cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluoride bond.[6][12] This deprotection can often be achieved under conditions that leave other functional groups intact.

    Experimental Workflow

    The overall synthetic strategy involves a three-step sequence:

    • Protection: The hydroxyl group of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is protected as a TBDMS ether.

    • Grignard Formation: The Grignard reagent is prepared from the TBDMS-protected aryl bromide.

    • Reaction and Deprotection: The Grignard reagent is reacted with a suitable electrophile, followed by the removal of the TBDMS protecting group to yield the final product.

    The following diagram illustrates the overall workflow:

    G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Reaction & Deprotection A 1-(4-Bromophenyl)-3,3- dimethylbutan-1-ol B TBDMS-Protected Aryl Bromide A->B TBDMS-Cl, Imidazole, DMF C TBDMS-Protected Grignard Reagent B->C Mg, THF D Addition Product C->D 1. Electrophile 2. H₃O⁺ E Final Product D->E TBAF, THF

    Caption: Overall workflow for the synthesis.

    Detailed Protocols

    Step 1: Protection of the Hydroxyl Group

    This protocol describes the formation of the tert-butyldimethylsilyl ether of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    Materials:

    • 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv).

    • Dissolve the alcohol in anhydrous DMF.

    • Add imidazole (2.5 equiv) to the solution and stir until it dissolves.

    • Add TBDMS-Cl (1.2 equiv) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected aryl bromide.

    Step 2: Formation of the Grignard Reagent

    This protocol details the preparation of the Grignard reagent from the TBDMS-protected 1-(4-bromophenyl)-3,3-dimethylbutane.

    Crucial Considerations:

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1][13] All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under a positive pressure of an inert gas.

    • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[14] Activation is necessary to initiate the reaction. This can be achieved by methods such as crushing the magnesium turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[14]

    Materials:

    • TBDMS-protected 1-(4-bromophenyl)-3,3-dimethylbutane

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (a single crystal) or 1,2-dibromoethane (a few drops)

    Procedure:

    • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place the magnesium turnings (1.2 equiv) in the flask.

    • Briefly heat the magnesium turnings under vacuum and then cool to room temperature under a stream of inert gas.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.

    • Dissolve the TBDMS-protected aryl bromide (1.0 equiv) in anhydrous THF in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and/or gentle bubbling is observed. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent.

    Step 3: Reaction with an Electrophile and Deprotection

    This section provides a general protocol for the reaction of the newly formed Grignard reagent with an electrophile (e.g., an aldehyde or ketone) and the subsequent deprotection of the TBDMS ether.

    Materials:

    • The prepared Grignard reagent solution in THF

    • Electrophile (e.g., benzaldehyde)

    • Anhydrous THF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    Part A: Reaction with Electrophile

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the electrophile (1.0 equiv) in anhydrous THF and add it dropwise to the stirred Grignard solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or taken directly to the deprotection step.

    Part B: Deprotection of the TBDMS Ether

    • Dissolve the crude or purified TBDMS-protected product in THF.

    • Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.[12]

    • Monitor the reaction progress by TLC.

    • Once the deprotection is complete, quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final deprotected alcohol.

    Quantitative Data Summary

    StepReagentStoichiometry (equiv)Typical Reaction TimeTypical Yield
    Protection 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol1.02-4 hours>95%
    TBDMS-Cl1.2
    Imidazole2.5
    Grignard Formation TBDMS-protected aryl bromide1.01-2 hoursAssumed quantitative for subsequent step
    Magnesium1.2
    Deprotection TBDMS-protected alcohol1.00.5-2 hours>90%
    TBAF (1M in THF)1.1-1.5

    Mechanistic Insights

    Grignard Reagent Formation

    The formation of a Grignard reagent is believed to proceed through a radical mechanism at the surface of the magnesium metal.[1][15]

    G cluster_0 Mechanism of Grignard Formation A R-Br + Mg B [R• + •MgBr] A->B Single Electron Transfer C R-MgBr B->C Radical Recombination G cluster_0 Mechanism of TBDMS Deprotection A R-O-TBDMS + F⁻ B [R-O-Si(tBu)(Me)₂-F]⁻ A->B Nucleophilic Attack C R-O⁻ + (tBu)(Me)₂SiF B->C Collapse of Intermediate

    Caption: Mechanism of fluoride-mediated TBDMS deprotection.

    Conclusion

    The successful preparation of a Grignard reagent from 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol hinges on the strategic use of a protecting group for the acidic hydroxyl functionality. The tert-butyldimethylsilyl group serves as an excellent choice due to its ease of installation, stability under the harsh conditions of Grignard reagent formation, and facile removal under mild conditions. The detailed protocols and mechanistic insights provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this synthetic strategy for the construction of complex molecules.

    References

    • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

    • A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III)
    • Brainly. (2023, September 10). [FREE] Which functional groups are incompatible with a Grignard, meaning they cannot be on the same. [Link]

    • Fiveable. (2025, August 15). Functional Group Compatibility - Organic Chemistry. [Link]

    • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. [Link]

    • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
    • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

    • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

    • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

    • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

    • Dachavaram, S. S., Penthala, N. R., Calahan, J. L., Munson, E. J., & Crooks, P. A. (2018). Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. Organic & Biomolecular Chemistry, 16(31), 5694-5702.
    • Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. [Link]

    • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

    • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]

    • Alcohol Protecting Groups. (n.d.). [Source not provided].
    • CHEM 203 About Grignard and Organo-Li Reagents The following material was not covered in the course. (n.d.). [Source not provided].
    • SynArchive. (n.d.). Protection of Alcohol by Silyl ether. [Link]

    • Wikipedia. (n.d.). Grignard reagent. [Link]

    • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.[Link]

    • Formation of Grignard Reagents from Organic Halides. (n.d.). [Source not provided].
    • Process for the production of Grignard reagents and new Grignard reagents. (n.d.).
    • 14 Formation and reaction of a Grignard reagent. (n.d.). [Source not provided].
    • preparation of Grignard reagents. (2019, October 24). YouTube. [Link]

    Sources

    Application

    Hydroxyl Group Protection Strategies for 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol: Overcoming Steric Hindrance in Advanced API Intermediates

    Introduction & Structural Analysis In the development of complex Active Pharmaceutical Ingredients (APIs), the strategic masking of reactive functional groups is paramount. The molecule 1-(4-Bromophenyl)-3,3-dimethylbuta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Structural Analysis

    In the development of complex Active Pharmaceutical Ingredients (APIs), the strategic masking of reactive functional groups is paramount. The molecule 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol [1] presents a unique challenge for synthetic chemists. Structurally, it features an aryl bromide handle—primed for downstream metal-halogen exchange or palladium-catalyzed cross-coupling—and a secondary hydroxyl group at the C1 position.

    The primary synthetic hurdle lies in the molecule's steric environment. The adjacent C2 methylene acts as a spacer, but the massive tert-butyl group at C3 creates significant neopentyl-like beta-branching. This steric bulk severely restricts the trajectory of incoming electrophiles. Consequently, protecting the C1 hydroxyl group requires highly reactive reagents and carefully tuned conditions to achieve complete conversion without promoting side reactions.

    Strategic Selection of Protecting Groups

    To enable downstream functionalization of the aryl bromide, the hydroxyl group must be protected to prevent the formation of alkoxides, which would consume valuable organometallic reagents and complicate reaction profiles. The selection of the protecting group (PG) is dictated by the specific downstream conditions[2].

    The Silyl Ether Strategy: TBSOTf over TBSCl

    The tert-butyldimethylsilyl (TBS) ether is a gold standard for alcohol protection due to its high stability toward basic conditions and palladium catalysis[2]. However, standard silylation protocols utilizing TBSCl and imidazole fail or proceed sluggishly with 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol due to the "steric bounce" effect of the bulky substrate.

    Causality & Expert Insight: To overcome this kinetic barrier, the highly electrophilic reagent TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) must be employed, a methodology pioneered by Corey et al.[3]. The triflate is an exceptional leaving group, rendering the silicon center highly electrophilic and capable of reacting with sterically hindered alcohols. 2,6-Lutidine is selected as the base instead of pyridine or triethylamine; its methyl groups block nucleophilic attack on the silicon atom, allowing it to act purely as a proton sponge to neutralize the generated triflic acid without forming competing silyl-ammonium complexes[4].

    The Acetal Strategy: MOM Protection

    If the downstream sequence involves extreme basic conditions—such as the use of t-BuLi for metal-halogen exchange—a methoxymethyl (MOM) acetal is highly recommended[2].

    Causality & Expert Insight: The MOM group has a minimal steric footprint, allowing for efficient protection of the hindered C1 alcohol. While MOM ethers are exceptionally stable to strong bases, they are acid-labile. Therefore, during the protection step, DIPEA (N,N-Diisopropylethylamine) is used. DIPEA is non-nucleophilic, preventing unwanted quaternization with the highly reactive MOMCl, while effectively neutralizing the HCl byproduct to prevent premature cleavage of the newly formed acetal.

    Why THP is Strictly Avoided

    Although tetrahydropyranyl (THP) is a common, low-cost protecting group, it must be avoided for this substrate. 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol possesses a chiral center at C1. Protection with DHP (3,4-dihydro-2H-pyran) introduces a second stereocenter at the anomeric carbon of the THP ring. This generates a mixture of diastereomers, resulting in complex, split NMR signals and divergent physical properties (e.g., inconsistent crystallization rates)—an unacceptable outcome in rigorous API development and characterization.

    DecisionTree Start Downstream Chemistry Requirement StrongBase Strong Base / Organolithium (Metal-Halogen Exchange) Start->StrongBase MildPd Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Start->MildPd Acidic Acidic Conditions Downstream Start->Acidic MOM Select MOM Ether (Resists extreme base) StrongBase->MOM TBS Select TBS Ether (Resists base & mild acid) StrongBase->TBS MildPd->TBS AvoidMOM Avoid MOM (Acid-labile) Acidic->AvoidMOM AvoidMOM->TBS

    Decision matrix for selecting optimal hydroxyl protecting groups based on downstream conditions.

    Experimental Protocols: Self-Validating Systems

    Protocol A: High-Efficiency TBS Protection via TBSOTf

    This protocol is optimized to drive the silylation of sterically hindered secondary alcohols to completion.

    • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (10.0 mmol, 2.57 g) and anhydrous dichloromethane (DCM, 30 mL).

    • Base Addition: Add 2,6-lutidine (20.0 mmol, 2.33 mL, 2.0 eq). Stir for 5 minutes and cool the mixture to 0 °C using an ice-water bath.

    • Activation: Dropwise, add TBSOTf (15.0 mmol, 3.45 mL, 1.5 eq) over 10 minutes. Self-Validation Check: The reaction may emit a faint fuming vapor; ensure vigorous stirring to prevent localized hotspots.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the highly non-polar TBS ether will run near the solvent front.

    • Quench & Workup: Cool to 0 °C and quench carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the triflic acid/lutidinium salts. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Flash column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) yields the pure TBS-protected intermediate.

    Protocol B: MOM Acetal Protection

    This protocol utilizes a non-nucleophilic base to protect the alcohol while preventing degradation of the acid-labile product.

    • Preparation: In a flame-dried flask under argon, dissolve 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (10.0 mmol, 2.57 g) in anhydrous DCM (30 mL). Cool to 0 °C.

    • Base Addition: Add DIPEA (25.0 mmol, 4.35 mL, 2.5 eq).

    • Reagent Addition: Slowly add Chloromethyl methyl ether (MOMCl) (20.0 mmol, 1.52 mL, 2.0 eq). Safety Note: MOMCl is a highly volatile carcinogen. Handle strictly inside a certified fume hood using gas-tight syringes.

    • Propagation: Allow the reaction to warm to RT and stir for 12 hours. The steric bulk of the substrate necessitates a longer reaction time compared to primary alcohols.

    • Quench & Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (20 mL). Self-Validation Check: An ammonia or mildly basic quench is critical to destroy unreacted MOMCl safely. Extract with DCM (3 × 20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 95:5).

    Workflow A 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-ol (Free OH) B Protected Intermediate (TBS or MOM) A->B Protection (TBSOTf or MOMCl) C Functionalized Product (e.g., Cross-Coupling) B->C Pd-Catalysis or Lithiation at Ar-Br D Deprotected Target API Molecule C->D Deprotection (TBAF or Acid)

    Synthetic workflow from hydroxyl protection to downstream API functionalization.

    Quantitative Data Summary

    The following table summarizes the operational parameters and stability profiles for the selected protecting groups applied to 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    Protecting GroupReagents & ConditionsTypical YieldDeprotection MethodStability to Strong Base (e.g., n-BuLi)Stability to Acid
    TBS Ether TBSOTf, 2,6-Lutidine, DCM, 0 °C to RT> 90%TBAF (THF) or mild acid (AcOH/H₂O)ExcellentModerate
    MOM Acetal MOMCl, DIPEA, DCM, 0 °C to RT> 85%Strong acid (HCl in MeOH, or TFA)OutstandingPoor

    References

    • NextSDS. "1-(4-bromophenyl)-3,3-dimethylbutan-1-ol — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

    • Wuts, P. G. M.; Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 6th Edition." John Wiley & Sons, 2014. URL:[Link]

    • Corey, E. J.; Cho, H.; Rücker, C.; Hua, D. H. "An Efficient Method for Preparing Fully O-Silylated Products." Tetrahedron Letters, 1981, 22 (36), 3455-3458. URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Debromination in 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol Cross-Couplings

    Executive Summary When performing Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol , researchers frequently encounter a critical failur...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    When performing Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol , researchers frequently encounter a critical failure mode: hydrodebromination . Instead of the desired cross-coupled product, the reaction yields a reduced arene byproduct (1-phenyl-3,3-dimethylbutan-1-ol or its oxidized ketone).

    As a Senior Application Scientist, I have designed this guide to move beyond empirical guessing. By understanding the thermodynamic and kinetic causality of your catalytic cycle, you can engineer reaction conditions that systematically shut down this side reaction.

    Mechanistic Insight: The Root Cause of Debromination

    The substrate, 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, contains an unprotected secondary alcohol adjacent to a bulky tert-butyl group. In the presence of a base and a palladium catalyst, secondary alcohols are notorious for acting as potent hydride donors[1].

    The causality of the failure is a kinetic competition:

    • Oxidative Addition : The Pd(0) catalyst successfully inserts into the Ar-Br bond to form the active Ar-Pd(II)-Br intermediate[2].

    • Alkoxide Coordination (The Error State) : The base deprotonates the secondary alcohol. This newly formed alkoxide coordinates to the Pd(II) center[3],[1].

    • β -Hydride Elimination : The coordinated alkoxide undergoes rapid β -hydride elimination, transferring a hydride to the palladium to form a Pd-H species while releasing a ketone[4],[1].

    • Reductive Elimination : The Ar-Pd-H species undergoes reductive elimination, yielding the debrominated arene (Ar-H) and regenerating Pd(0)[5],[6].

    Mechanism A Pd(0) Catalyst B Ar-Pd(II)-Br (Oxidative Addition) A->B 1-(4-Bromophenyl)-... substrate C Desired Transmetalation (Boronic Acid/Amine) B->C E Alkoxide Coordination (Base-Mediated) B->E Deprotonated -OH D Cross-Coupled Product C->D D->A Catalyst Regeneration F β-Hydride Elimination (Forms Pd-H + Ketone) E->F G Debrominated Arene (Ar-H) F->G Reductive Elimination G->A Catalyst Regeneration

    Mechanistic divergence between desired cross-coupling and undesired β-hydride elimination.

    Troubleshooting FAQ

    Q1: How does my choice of base dictate the extent of debromination? A1: The base is the primary trigger for the side reaction. Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) readily deprotonate the secondary alcohol, driving the equilibrium toward the reactive Pd-alkoxide intermediate[2],[6]. To prevent this, switch to milder, inorganic bases such as potassium phosphate (K3PO4), potassium carbonate (K2CO3), or cesium fluoride (CsF)[7],[6]. These bases are strong enough to facilitate the desired transmetalation but weak enough to minimize the concentration of the reactive alkoxide.

    Q2: Can I solve this kinetically by changing the Palladium ligand? A2: Yes. The relative rate of the desired coupling versus the undesired debromination is heavily influenced by the ligand[2]. Using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands like dtbpf accelerates the oxidative addition and transmetalation steps[6],[8]. More importantly, their extreme steric bulk physically hinders the bulky 3,3-dimethylbutan-1-oxide from coordinating to the palladium center, effectively shutting down the β -hydride elimination pathway[4].

    Q3: What role does the solvent play in hydrodebromination? A3: Protic solvents (like ethanol or isopropanol) or solvents that can act as hydride donors (like DMF) severely exacerbate debromination[5],[9]. Isopropanol, in particular, is a classic hydrogen donor in transfer hydrogenation[1]. Always use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF for this specific substrate[5],[6].

    Q4: If optimization of the catalyst and base fails, what is the definitive workaround? A4: If the intrinsic reactivity of the secondary alcohol cannot be overcome, you must physically block it. Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether or a tetrahydropyranyl (THP) acetal removes the acidic proton and the ability of the oxygen to coordinate to palladium[2],[6]. This transforms the substrate into a standard, unproblematic aryl bromide.

    Quantitative Optimization Data

    The following table summarizes the causal impact of varying reaction parameters on the coupling of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    BaseLigandSolventTemp (°C)Debromination (%)Product Yield (%)Mechanistic Impact
    NaOtBuPPh3THF80>40%<30%Strong base forms alkoxide; slow transmetalation favors β -hydride elimination.
    K2CO3dppfDMF90~35%45%Hydride-donating solvent (DMF) and moderate base still promote side reaction.
    K3PO4 XPhos 1,4-Dioxane 80 <5% >85% Mild base limits alkoxide; bulky ligand accelerates transmetalation & blocks -OH.
    AnyAnyAnyAny0% >95% (Using TBS-protected substrate) Complete removal of hydride source.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to confirm that the debromination pathway has been successfully suppressed.

    Workflow Start Start: Ar-Br Coupling Step1 Use K3PO4 + XPhos in 1,4-Dioxane Start->Step1 Check1 Debromination < 5%? Step1->Check1 Success Proceed to Isolation Check1->Success Yes Step2 Protect -OH group (TBS-Cl, Imidazole) Check1->Step2 No Step3 Perform Coupling on TBS-Ether Step2->Step3 Step4 Deprotect (TBAF in THF) Step3->Step4 Step4->Success

    Troubleshooting workflow for optimizing the coupling of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    Protocol A: Optimized Direct Coupling (Unprotected)

    Use this protocol first to save synthetic steps. It relies on kinetic and steric control to prevent debromination.

    • Preparation : In an oven-dried Schlenk flask under argon, combine 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), anhydrous K3PO4 (2.0 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

    • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl bromide).

    • Reaction : Heat the mixture to 80 °C with vigorous stirring for 12 hours.

    • Validation Checkpoint (Crucial) : Pull a 50 μ L aliquot, dilute in EtOAc, and analyze via GC-MS.

      • Pass Condition: The peak corresponding to the debrominated byproduct (MW = 178 g/mol ) must be <5% relative to the product peak. If the byproduct exceeds 5%, abort and proceed to Protocol B.

    • Workup : Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.

    Protocol B: The Fail-Safe (Protection-Coupling-Deprotection)

    Use this protocol if Protocol A fails due to extreme substrate sensitivity.

    • Protection : Dissolve 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol in anhydrous DMF. Add Imidazole (2.5 equiv) and TBS-Cl (1.5 equiv). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and isolate the TBS-ether.

    • Coupling : Perform your standard Pd-catalyzed cross-coupling on the TBS-ether using standard conditions (e.g., K2CO3, Pd(dppf)Cl2, 90 °C). Because the hydride source is blocked, debromination will be 0%.

    • Deprotection : Dissolve the crude coupled product in THF. Add TBAF (1.0 M in THF, 1.2 equiv) and stir at room temperature for 2 hours.

    • Final Isolation : Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify to obtain the pure, cross-coupled secondary alcohol.

    References

    • Zhang, H., et al. "Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols." Organic Letters, ACS Publications. URL: [Link]

    • Zhang, H., et al. "An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." National Institutes of Health (NIH) / PMC. URL: [Link]

    • "Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source." Chemical Methodologies. URL: [Link]

    • "Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review." National Institutes of Health (NIH) / PMC. URL: [Link]

    • "Aqueous-Phase Chemistry of η3-Allylpalladium(II) Complexes: Solvent Effects in the Protolysis of Pd–C Bonds." Organometallics, ACS Publications. URL: [Link]

    • Della Ca', N. "Palladium-Catalyzed Reactions." ResearchGate. URL: [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Welcome to the technical support guide for the enantioselective synthesis of 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubles...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the enantioselective synthesis of 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this chiral alcohol. The asymmetric reduction of the prochiral ketone, 4'-bromo-2,2-dimethylpropiophenone, is a critical step where precise control over reaction parameters is paramount for achieving high stereoselectivity. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses the most frequent challenges encountered during the synthesis, providing a systematic approach to problem-solving.

    Q1: My enantiomeric excess (ee) is consistently low or the product is racemic. What are the primary factors to investigate?

    When facing poor enantioselectivity, a systematic review of your experimental setup is the crucial first step. Often, the issue lies in fundamental reaction components and conditions.

    • Purity of Reagents and Catalyst: The chemical purity of your starting ketone, reducing agent, and especially the chiral catalyst is non-negotiable. Impurities can act as catalyst poisons or facilitate a non-selective background reaction, eroding the final ee.[1]

    • Solvent Integrity: The use of anhydrous, high-purity solvents is critical. The presence of water can have a significant and detrimental effect on the enantiomeric excess, as it can deactivate or alter the selectivity of many chiral catalysts, including oxazaborolidines used in Corey-Bakshi-Shibata (CBS) reductions.[1][2]

    • Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[1][3] Even minor deviations from the optimal temperature can lead to a significant drop in enantioselectivity. Ensure your reaction vessel is adequately submerged in the cooling bath and that the temperature is monitored throughout the reaction.

    • Atmospheric Conditions: Many organometallic catalysts and reagents (like borane) are sensitive to air and moisture. Conducting the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent catalyst degradation and unwanted side reactions.[3]

    • Accurate Measurements: Simple experimental errors, such as incorrect concentrations or stoichiometry, should be ruled out by carefully re-verifying all measurements.[1]

    G cluster_start Initial Troubleshooting Workflow start Low or No Enantiomeric Excess (ee) Observed reagents Verify Purity of All Reagents & Catalyst solvent Ensure Solvent is Anhydrous & High-Purity conditions Check Temperature Control & Inert Atmosphere measurements Re-verify All Measurements & Concentrations decision Is ee Still Low? proceed Proceed to Catalyst & Parameter Optimization re_run Re-run Experiment with Verified Parameters

    Q2: I've validated my basic setup, but the ee remains poor. How can I determine if the chiral catalyst is the source of the problem?

    If fundamental checks do not resolve the issue, the catalyst's activity and integrity become the primary suspects.

    • Verify Catalyst Structure and Purity: For catalysts prepared in-house, structural integrity should be confirmed using techniques like NMR spectroscopy.[1] If using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions to prevent decomposition.

    • Perform a Control Reaction: A crucial diagnostic step is to run a control reaction with a different, well-behaved substrate that is known to yield high ee with your specific catalyst system.[1] If this control reaction also results in low ee, it strongly indicates a problem with the catalyst itself (e.g., degradation, impurity).[1]

    • Optimize Catalyst Loading: The amount of catalyst used can be critical. While a higher catalyst loading might be expected to improve results, it can sometimes lead to catalyst aggregation (dimerization), which may be less selective or inactive.[4] Conversely, too little catalyst can slow the desired chiral reaction, allowing the non-catalyzed, non-selective background reaction to become more prominent, thus reducing the overall ee.[4]

    Q3: My catalyst is active, but the enantioselectivity is suboptimal (~70-90% ee). Which reaction parameters should I screen to improve the result?

    Achieving excellent enantioselectivity often requires fine-tuning the reaction conditions. A systematic screening of parameters is the most effective approach.

    • Temperature Screening: Temperature is one of the most impactful parameters in asymmetric catalysis.[3] Generally, lower temperatures increase enantioselectivity by amplifying the energetic difference between the two diastereomeric transition states leading to the R and S enantiomers.[1] However, an optimal temperature may exist. Some studies on oxazaborolidine-catalyzed reductions have found the highest enantioselectivities between 20 and 30 °C, as very low temperatures can also slow the reaction to a point where the uncatalyzed reduction becomes a competing factor.[5][6] A screening from -20 °C to 30 °C is a reasonable starting point.

    • Solvent Screening: The choice of solvent can have a profound effect on the reaction's stereochemical outcome.[1] The solvent influences the conformation and solvation of the catalyst-substrate complex, which in turn affects the transition state energies.[1] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities. For instance, switching from a non-coordinating solvent like toluene to a coordinating one like tetrahydrofuran (THF) can dramatically alter the ee.[1]

    ParameterCondition Aee (%)Condition Bee (%)Rationale
    Temperature 25 °C (RT)85-10 °C94Lower temperatures generally favor the more ordered transition state, leading to higher selectivity.[1][3]
    Solvent Toluene88THF96Solvent coordination to the catalyst can alter the shape of the chiral pocket, improving selectivity.[1]
    Catalyst Loading 10 mol%9520 mol%89Higher catalyst concentrations can sometimes lead to aggregation, forming less selective dimeric species.[4]

    Table 1: Example of a parameter screening study for the asymmetric reduction of 4'-bromo-2,2-dimethylpropiophenone. The reported ee values are illustrative.

    Experimental Protocol: CBS Reduction of 4'-Bromo-2,2-dimethylpropiophenone

    This protocol provides a generalized procedure for the enantioselective reduction using an in-situ prepared CBS catalyst.

    • Catalyst Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).

    • Borane Addition: Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq) dropwise. Stir the solution at 0 °C for 15 minutes to allow for the formation of the active catalyst-borane complex.[2]

    • Substrate Addition: Dissolve 4'-bromo-2,2-dimethylpropiophenone (1.0 eq) in anhydrous THF and add it slowly to the catalyst solution at 0 °C.

    • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) and monitor its progress using a suitable analytical technique (e.g., TLC or GC).

    • Quenching: Upon completion, cool the reaction to 0 °C and slowly quench by adding methanol, followed by 1 M HCl to neutralize the mixture and hydrolyze the borate esters.[2]

    • Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

    Frequently Asked Questions (FAQs)

    Q1: What is the underlying mechanism of the Corey-Bakshi-Shibata (CBS) reduction that leads to high enantioselectivity?

    The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones.[7] Its success relies on a well-defined catalytic cycle.

    • Catalyst Activation: The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, making it more effective at binding the ketone.[2][8]

    • Substrate Coordination: The ketone then coordinates to this activated catalyst-borane complex. The stereochemical control arises from the preferential coordination of the ketone's sterically more accessible lone pair of electrons to the catalyst.[2] This orients the ketone in a predictable fashion, with the larger substituent pointing away from the bulky part of the catalyst.

    • Hydride Transfer: The hydride is then transferred from the borane to the carbonyl carbon via a rigid, six-membered ring transition state.[2] This intramolecular transfer locks in the stereochemistry.

    • Product Release & Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated to participate in another cycle.[2][8] A final acidic workup hydrolyzes the alkoxyborane to yield the desired chiral alcohol.[2]

    G

    Q2: My reaction consistently yields a good, but not excellent, ee (e.g., 90-95%). What methods can be used to enhance the enantiomeric purity of the final product?

    Reaching >99% ee can be challenging directly from the reaction. Several downstream techniques can be employed to "purify" the enantiomeric mixture.

    • Chiral Chromatography: This is a highly effective method for separating enantiomers. Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can resolve the two enantiomers, allowing for the isolation of the desired one in high purity.[9]

    • Kinetic Resolution: This technique takes advantage of the different reaction rates of enantiomers with a chiral reagent or catalyst.[10] For instance, one could perform a subsequent, selective oxidation of the alcohol product using the opposite enantiomer of the reduction catalyst. This would preferentially consume the minor alcohol enantiomer, thereby enriching the major one.[11]

    • Diastereomeric Salt Formation and Crystallization: This classical resolution method is robust and scalable.[9] The chiral alcohol can be derivatized, for example, by reacting it with phthalic anhydride to form a carboxylic acid half-ester.[12] This new racemic acid can then be treated with an optically pure chiral base (e.g., brucine, (R)-1-phenylethylamine) to form a mixture of diastereomeric salts.[10][12] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[10] Subsequent hydrolysis of the separated salt regenerates the enantiomerically pure alcohol.[12]

    References

    • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
    • Alfa Chemistry. (2025, February 26). Corey-Bakshi-Shibata Reduction.
    • BenchChem. (n.d.). Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
    • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

    • ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduction. Retrieved from [Link]

    • Okayama University. (n.d.). Control of enantioselectivity in the baker's yeast asymmetric reduction of γ-chloro β-diketones to γ-chloro (S)-β-hydroxy ketones. Retrieved from Okayama University Institutional Repository.
    • YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

    • ACS Publications. (2003, December 3). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry.
    • PubMed. (2003, December 26). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system.
    • ResearchGate. (2018, May 31). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

    • Organic Chemistry Portal. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Retrieved from [Link]

    • Semantic Scholar. (2018, September 20).
    • Arborpharmchem. (2026, February 23). Advanced Chiral Resolution and Purification Strategies.
    • ACS Publications. (2016, November 14).
    • PMC. (n.d.). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design.
    • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

    • SciSpace. (2017, November 15).
    • ACS Publications. (2002, April 4).
    • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.

    Sources

    Troubleshooting

    Troubleshooting low yields in 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol esterification due to steric hindrance

    Topic: Troubleshooting Low Yields in 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol Esterification due to Steric Hindrance Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researcher...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Troubleshooting Low Yields in 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol Esterification due to Steric Hindrance

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for researchers encountering challenges with the esterification of the sterically hindered secondary alcohol, 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol. The significant steric bulk imposed by the tert-butyl group proximal to the hydroxyl group, combined with the phenyl ring, renders this substrate a poor nucleophile. This guide provides a structured, question-and-answer approach to diagnose issues and offers robust, field-proven solutions.

    Frequently Asked Questions (FAQs) & Troubleshooting
    Q1: My standard esterification protocols, like Fischer or simple acyl chloride with pyridine, are failing or giving negligible yields. Why?

    A1: Standard esterification methods are often inefficient for a substrate as sterically encumbered as 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol for two primary reasons:

    • Fischer Esterification: This acid-catalyzed equilibrium reaction requires protonation of the carboxylic acid to increase its electrophilicity.[1][2] However, the nucleophilic attack by the highly hindered secondary alcohol is kinetically very slow. Furthermore, strong acidic conditions and heat can lead to side reactions, such as dehydration of the tertiary-like secondary alcohol to form an alkene.[1][3]

    • Acyl Chloride with Pyridine: While acyl chlorides are more reactive than carboxylic acids, the reaction's success still hinges on the nucleophilicity of the alcohol.[4][5] For this substrate, the steric shield around the hydroxyl group severely impedes its approach to the electrophilic carbonyl carbon. Pyridine, being a relatively weak base and nucleophilic catalyst, is often insufficient to promote the reaction efficiently under these demanding conditions.[6]

    Q2: I attempted a Steglich esterification using DCC/DMAP, but the yield is still very low, and I see a lot of unreacted starting material and dicyclohexylurea (DCU). How can I optimize this?

    A2: The Steglich esterification is a significant improvement over acid-catalyzed methods because it proceeds under milder, neutral conditions.[7][8] The reaction works by activating the carboxylic acid with a carbodiimide like dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[9][10] 4-(Dimethylaminopyridine) (DMAP) then acts as a potent acyl-transfer catalyst.[11] However, with severely hindered alcohols, the rate of nucleophilic attack by the alcohol on the O-acylisourea can be slow, leading to two primary failure modes:

    • Rearrangement to N-acylurea: The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming your activated acid.[9]

    • Slow Alcohol Attack: The desired reaction is simply too slow to compete with the rearrangement.

    Troubleshooting Workflow for Steglich Esterification:

    Below is a decision-making workflow to optimize the reaction.

    Steglich_Troubleshooting start Low Yield with Steglich (DCC/DMAP) check_reagents Are reagents pure & dry? (Carboxylic Acid, Alcohol, Solvent) start->check_reagents check_reagents->start No, purify/dry first lower_temp Run reaction at 0°C to rt (Minimize N-acylurea formation) check_reagents->lower_temp Yes increase_dmap Increase DMAP loading (0.3 - 1.0 equiv) change_carbodiimide Switch to a more soluble carbodiimide (e.g., EDC) increase_dmap->change_carbodiimide success Improved Yield increase_dmap->success increase_equivalents Increase equivalents of Carboxylic Acid & DCC/EDC (1.5 - 3.0 equiv) change_carbodiimide->increase_equivalents change_carbodiimide->success advanced_methods Consider Advanced Methods (e.g., Yamaguchi Esterification) increase_equivalents->advanced_methods Still low yield increase_equivalents->success lower_temp->increase_dmap lower_temp->success

    Caption: Troubleshooting workflow for Steglich esterification.

    Key Optimization Steps:

    • Increase DMAP Loading: For hindered systems, catalytic DMAP (5-10 mol%) is insufficient. Increasing DMAP to stoichiometric or near-stoichiometric amounts can significantly accelerate the formation of the highly reactive N-acylpyridinium intermediate, which is more readily attacked by the alcohol.[9][12]

    • Use EDC: If DCU solubility and removal are issues, switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Its corresponding urea byproduct is water-soluble, simplifying purification.[10][13]

    • Increase Reagent Equivalents: Using an excess of the carboxylic acid and coupling agent (e.g., 1.5 to 3.0 equivalents) can help drive the reaction to completion.[7][13]

    Optimized Steglich Protocol:

    • Dissolve 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv) and the carboxylic acid (1.5 equiv) in anhydrous dichloromethane (DCM).

    • Add DMAP (1.0 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 equiv) in one portion.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.

    • Upon completion, dilute with DCM and wash with water, followed by a mild acid (e.g., 5% citric acid) to remove excess DMAP, and finally with brine.[14]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography.

    Q3: The Steglich reaction is still not providing a satisfactory yield. What is a more powerful and reliable method for this specific substrate?

    A3: For exceptionally hindered substrates, the Yamaguchi Esterification is a superior and often highly successful method.[15][16] It was specifically developed for the synthesis of complex and sterically demanding esters and macrolactones.[17]

    The key to its success lies in a two-step activation process. First, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (TEA) to form a highly reactive mixed anhydride.[15][18] This anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP. DMAP attacks the less hindered carbonyl of the mixed anhydride, forming an even more electrophilic acylpyridinium salt, which is then readily intercepted by the sterically hindered alcohol.[16][17][19]

    Yamaguchi_Mechanism RCOOH R-COOH (Carboxylic Acid) MixedAnhydride Mixed Anhydride (Highly Reactive) RCOOH->MixedAnhydride + Yamaguchi Reagent + TEA YamaguchiReagent 2,4,6-Trichlorobenzoyl Chloride Acylpyridinium N-Acylpyridinium Salt (Extremely Electrophilic) MixedAnhydride->Acylpyridinium + DMAP DMAP DMAP Ester Product Ester (R-COOR') Acylpyridinium->Ester + Hindered R'-OH HinderedAlcohol Hindered R'-OH (Your Substrate)

    Caption: Simplified mechanism of the Yamaguchi Esterification.

    Experimental Protocol: Yamaguchi Esterification

    • To a solution of the carboxylic acid (1.2 equiv) in anhydrous toluene, add triethylamine (1.2 equiv) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) and stir the mixture for 2 hours at room temperature.

    • In a separate flask, prepare a solution of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv) and DMAP (3.0 equiv) in anhydrous toluene.

    • Add the alcohol/DMAP solution to the mixed anhydride solution via cannula.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LCMS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography.

    Q4: I've heard the Mitsunobu reaction can be used for esterification. Is it a viable option here, and what are the potential issues?

    A4: The Mitsunobu reaction is another powerful method for forming esters, particularly with secondary alcohols, as it proceeds with a clean inversion of stereochemistry via an S_N2 mechanism.[20][21][22] The reaction activates the alcohol using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20] This forms an alkoxyphosphonium salt, which is an excellent leaving group that is subsequently displaced by the carboxylate nucleophile.[21][23]

    Viability and Potential Issues:

    • Advantage: It can be effective where other methods fail and offers stereochemical control if your alcohol is chiral.

    • Major Disadvantage for Hindered Systems: The S_N2 displacement step is highly sensitive to steric hindrance at the carbon bearing the activated oxygen.[20][23] For 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol, the backside attack by the carboxylate may be very slow or fail entirely.

    • Purification Challenges: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazinedicarboxylate, which can be notoriously difficult to remove via chromatography.[24]

    Recommendation: The Mitsunobu reaction should be considered a secondary option after the Yamaguchi esterification for this particular substrate. Its success is less certain due to the severe steric hindrance at the reaction center.

    Summary and Comparison of Recommended Methods

    This table provides a side-by-side comparison of the most relevant esterification methods for your sterically hindered alcohol.

    FeatureSteglich EsterificationYamaguchi EsterificationMitsunobu Reaction
    Activating Agent Carbodiimide (DCC, EDC)[10]2,4,6-Trichlorobenzoyl Chloride[15]PPh₃ + DEAD/DIAD[20]
    Key Catalyst DMAP (often stoichiometric)[9]DMAP (stoichiometric)[17](Reagents, not catalytic)
    Reaction Conditions Mild, neutral (0 °C to RT)[8]Mild, basic (RT)[17]Mild, neutral, often low temp (0 °C to RT)[20]
    Pros for Hindered Alcohol Good starting point; mild conditions protect sensitive groups.[7]Excellent for highly hindered systems; very high activation of the acid.[16][17]Proceeds with inversion of stereochemistry.[21][22]
    Cons for Hindered Alcohol Prone to N-acylurea side products; may require significant optimization.[9]Requires stoichiometric, somewhat expensive reagents.S_N2 step is highly sensitive to steric hindrance; difficult purification.[20][24]
    Verdict for this Substrate Troubleshoot first. May work with optimization.Highest probability of success. The recommended primary method.Lower probability of success. Attempt if Yamaguchi fails and stereoinversion is desired.
    References
    • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bull. Chem. Soc. Jpn.1979 , 52, 1989–1993. [Link]

    • Gama, Y., et al. "Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters." Bioorganic & Medicinal Chemistry, 1994 , 2(7), 567-72. [Link]

    • Kim, D. W., et al. "Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study." ACS Omega, 2024 . [Link]

    • Pochet, S., et al. "Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media." ResearchGate, 2006 . [Link]

    • Organic Chemistry Portal. "Yamaguchi Esterification." [Link]

    • De Luca, L., et al. "Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters." ResearchGate, 2009 . [Link]

    • Wikipedia. "Mitsunobu reaction." [Link]

    • Organic Chemistry Portal. "Mitsunobu Reaction." [Link]

    • Organic Chemistry Portal. "Steglich Esterification." [Link]

    • Organic Chemistry. "Mitsunobu Reaction." [Link]

    • Online Organic Chemistry Tutor. "Yamaguchi Esterification." [Link]

    • Dembinski, R. "Mechanism of the Mitsunobu Reaction: An Ongoing Mystery." PMC - NIH, 2017 . [Link]

    • Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 2006 , 8(1), 47-50. [Link]

    • Grokipedia. "Steglich esterification." [Link]

    • Chemical Research in Chinese Universities. "Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole." 2010 . [Link]

    • Organic Chemistry Portal. "Ester synthesis by acylation." [Link]

    • Verkade, J. G., et al. "Superbase-Promoted Acylation of Hindered Alcohols." The Journal of Organic Chemistry, 1996 , 61(21), 7242-7249. [Link]

    • Zipse, H., et al. "The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine)." Chemistry, 2005 , 11(16), 4751-7. [Link]

    • Reddit. "Steglich Esterification not working : r/Chempros." [Link]

    • Organic Chemistry Portal. "Ester synthesis by esterification." [Link]

    • Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 2021 . [Link]

    • Walvoord, R. R., et al. "β-Glycosidation of Sterically Hindered Alcohols." Organic Letters, 2009 , 11(7), 1587-1590. [Link]

    • Sciencemadness.org. "Failed Steglich Esterification." [Link]

    • Organic Syntheses. "ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: tert-BUTYL ETHYL FUMARATE." 1985 . [Link]

    • Chemistry Steps. "Fischer Esterification." [Link]

    • Organic Chemistry Tutor. "Carbodiimide-Mediated Coupling." [Link]

    • Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." 2018 . [Link]

    • Organic Chemistry Data. "Acid to Ester - Common Conditions." [Link]

    • Sparkl. "Reaction of Alcohols with Acyl Chlorides to Form Esters." [Link]

    • Subirós-Funosas, R., et al. "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release." PMC, 2018 . [Link]

    • Doc Brown's Advanced A Level Organic Chemistry. "reaction of acid/acyl chlorides with alcohols..." [Link]

    • Sureshbabu, V. V., et al. "Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one." PMC, 2016 . [Link]

    • Chemguide. "esterification - alcohols and carboxylic acids." [Link]

    • Patil, P., et al. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." PMC, 2024 . [Link]

    • Save My Exams. "Acyl chlorides and alcohols - A Level Chemistry." [Link]

    • YouTube. "Acylation of Alcohols, Part 1: with Acyl Halides." [Link]

    • Reddit. "Esterification not Working (Separation) : r/OrganicChemistry." [Link]

    Sources

    Optimization

    Technical Support Center: Chromatographic Purification of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify sterically congested molecules.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify sterically congested molecules. 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol presents a unique set of physicochemical hurdles: a bulky tert-butyl group that sterically shields the secondary hydroxyl, a hydrophobic halogenated aromatic ring, and a chiral center at C1.

    This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting steps for both achiral and chiral purification workflows.

    Purification Strategy Workflow

    Workflow Start Crude 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-ol Decision1 Purification Goal? Start->Decision1 Achiral Achiral Purity (Remove Ketone/Byproducts) Decision1->Achiral Chiral Chiral Purity (Enantiomer Resolution) Decision1->Chiral NP Normal Phase (Silica) Hexane/MTBE Gradient (Steric Shielding Limits Resolution) Achiral->NP Standard Scale RP Reversed-Phase (C18) MeCN/H2O + 1-Butanol Modifier (High Recovery & Peak Shape) Achiral->RP High Purity / Difficult Separation SFC Chiral SFC / HPLC Chiralcel OD (Cellulose-based) Hexane/IPA Chiral->SFC Analytical & Preparative

    Figure 1: Decision matrix for the chromatographic purification of bulky secondary alcohols.

    FAQ 1: Overcoming Steric Shielding in Achiral Purification

    Q: I have reduced 1-(4-bromophenyl)-3,3-dimethylbutan-1-one to the corresponding alcohol, but I cannot achieve baseline separation between the residual ketone and the product using standard normal-phase silica chromatography. Why is this happening?

    A: The difficulty arises from the profound steric hindrance exerted by the adjacent tert-butyl (3,3-dimethyl) group. In standard normal-phase chromatography, separation is driven by the hydrogen-bonding interaction between the analyte's polar functional groups and the free silanols on the silica gel[1]. The massive tert-butyl group acts as an umbrella, sterically shielding the C1 hydroxyl group of your product. This drastically reduces its ability to interact with the stationary phase. Consequently, the alcohol's retention factor ( Rf​ ) drops, causing it to elute much faster than a typical secondary alcohol and co-elute with the less polar ketone precursor.

    Solution: Optimized Reversed-Phase (RP) Flash Chromatography Protocol To bypass the steric shielding of the hydroxyl group, switch to a separation mechanism based on hydrophobic surface area rather than polar interactions.

    • Column Selection: Equip your flash system with a high-capacity C18 functionalized silica column.

    • Sample Loading (Self-Validating Step): Do not load the sample in a non-polar solvent, as it will crash out. Dissolve the crude mixture in a minimal volume of Dimethylformamide (DMF) or directly dry-load onto C18-functionalized Celite to prevent band broadening.

    • Solvent System: Utilize a Water/Acetonitrile ( H2​O /MeCN) gradient.

    • Gradient Profile Execution:

      • 0–5 min: Isocratic hold at 40% MeCN to elute highly polar impurities.

      • 5–25 min: Linear gradient from 40% to 85% MeCN. Mechanistic note: The alcohol will elute BEFORE the ketone. The ketone lacks the polar -OH group and possesses a slightly higher overall hydrophobicity.

      • 25–30 min: 100% MeCN flush to clean the column.

    • Fraction Validation: Monitor fractions via UV at 254 nm (targeting the p-bromophenyl chromophore). Confirm purity via TLC using a KMnO4​ stain; the product alcohol will oxidize and spot yellow/brown against the purple background, whereas the ketone will remain largely unreactive.

    FAQ 2: Mitigating Peak Tailing in Reversed-Phase HPLC

    Q: During the RP-HPLC purity analysis of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, I observe severe peak tailing and poor mass recovery. How can I improve the peak shape?

    A: Peak tailing for heavily substituted, halogenated aromatic alcohols is often caused by secondary interactions with residual, unendcapped silanols on the C18 stationary phase. While the molecule's hydrophobic regions partition into the C18 phase, the sterically hindered hydroxyl group can become "trapped" by strong, localized hydrogen bonding with active silanol sites.

    To mitigate this, introduce a small percentage of an organic alcohol modifier (like 1-butanol) into the mobile phase. Primary alcohols intercalate into the C18 stationary phase, effectively solvating the silica surface and masking residual silanols. This dramatically improves the recovery and peak shape of complex or sterically hindered molecules[2].

    Protocol: Mobile Phase Optimization with 1-Butanol

    • Prepare Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Prepare Mobile Phase B: Acetonitrile containing 2% to 5% (v/v) 1-butanol[2].

    • Column Temperature: Elevate the column compartment to 45°C–55°C. The increased temperature lowers the mobile phase viscosity (compensating for the thicker 1-butanol) and increases the mass transfer kinetics of the bulky analyte[2].

    • Execution: Run your standard gradient. The masking of the silanols will yield a sharper, highly symmetrical peak for the alcohol, enabling accurate integration.

    FAQ 3: Chiral Resolution of Enantiomers

    Q: What is the most effective chromatographic method to resolve the (R) and (S) enantiomers of this bulky alcohol?

    A: The most reliable method for resolving racemic bulky secondary alcohols is Supercritical Fluid Chromatography (SFC) or Chiral HPLC using polysaccharide-based Chiral Stationary Phases (CSPs)[3][4]. Specifically, columns coated with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralcel OD) are highly effective[4].

    The mechanism of chiral recognition relies on a strict "three-point interaction" model. The p-bromophenyl group engages in π−π stacking with the phenylcarbamate groups of the CSP, the hydroxyl group acts as a hydrogen bond donor/acceptor, and the bulky tert-butyl group provides critical steric repulsion. This repulsion forces the molecule into a rigid conformation, allowing the CSP's chiral grooves to perfectly differentiate the enantiomers[3][4].

    ChiralRecognition Analyte 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-ol Interaction1 π-π Stacking (p-Bromophenyl ring) Analyte->Interaction1 Interaction2 Hydrogen Bonding (C1-Hydroxyl) Analyte->Interaction2 Interaction3 Steric Repulsion (tert-Butyl group) Analyte->Interaction3 CSP Chiral Stationary Phase (e.g., Chiralcel OD) Interaction1->CSP Interaction2->CSP Interaction3->CSP

    Figure 2: Three-point interaction model for chiral recognition of bulky secondary alcohols.

    Quantitative Data Summary: Chiral Method Comparison

    Chromatographic ModeStationary PhaseMobile PhaseTypical Selectivity ( α )Resolution ( Rs​ )Throughput
    Chiral HPLC (Normal Phase) Chiralcel OD-HHexane / Isopropanol (95:5)1.45> 2.0Low (15-25 min/run)
    Chiral HPLC (Reversed Phase) Chiralcel OD-RH H2​O / MeCN (60:40)1.201.5Low (20-30 min/run)
    Chiral SFC Trefoil CEL1 CO2​ / Methanol (90:10)1.60> 3.0High (3-5 min/run)

    Protocol: Analytical Chiral SFC Method

    • System Setup: Ensure the SFC system backpressure regulator (BPR) is set to 120 bar to maintain CO2​ in the supercritical state.

    • Column: Cellulose-based CSP (e.g., 4.6 x 150 mm, 3 µm particle size).

    • Co-solvent: Use Methanol as the co-solvent (modifier). Start with an isocratic hold at 10% Methanol / 90% CO2​ .

    • Flow Rate & Temp: Set flow rate to 3.0 mL/min and column temperature to 40°C.

    • Detection: UV at 220 nm and 254 nm.

    • Optimization Loop: If baseline resolution ( Rs​ > 1.5) is not achieved, decrease the co-solvent percentage to 5% to increase retention time and maximize chiral interaction within the stationary phase grooves.

    References
    • Title: High-Throughput and High-Efficiency Separations of Antibodies by Reversed-Phase Chromatography Using Organic Alcohols Source: LCGC International URL: [Link]

    • Title: Highly enantioselective dynamic kinetic resolution of alkyl aryl carbinols carrying a trimethylsilyl group with a highly active lipoprotein lipase preparation Source: ResearchGate URL: [Link]

    • Title: Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chiral Alkoxyamines as Precatalysts Source: Journal of the American Chemical Society URL: [Link]

    • Title: Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries Source: Accounts of Chemical Research URL: [Link]

    Sources

    Troubleshooting

    Minimizing side reactions during the oxidation of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Welcome to the Technical Support Center for the oxidation of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol . As a sterically hindered, secondary benzylic alcohol containing an aryl halide, this substrate presents unique chall...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the oxidation of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol .

    As a sterically hindered, secondary benzylic alcohol containing an aryl halide, this substrate presents unique challenges. The adjacent neopentyl group (–CH₂C(CH₃)₃) creates significant steric bulk, which can stall standard oxidations, while the benzylic position makes the molecule highly susceptible to acid-catalyzed dehydration[1].

    This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yielding conversion to 1-(4-bromophenyl)-3,3-dimethylbutan-1-one without side reactions.

    Troubleshooting FAQs & Mechanistic Insights

    Q1: I am seeing a significant amount of an alkene byproduct (1-(4-bromophenyl)-3,3-dimethylbut-1-ene). Why is this happening and how do I prevent it? A1: Dehydration is the most common side reaction for benzylic alcohols. When using acidic oxidants like Jones reagent (CrO₃/H₂SO₄) or unbuffered pyridinium chlorochromate (PCC), the benzylic hydroxyl group is easily protonated. The subsequent loss of water generates a resonance-stabilized benzylic carbocation, which undergoes rapid E1 elimination to form the stable styrene derivative[1]. Solution: Switch to mild, non-acidic oxidants operating at near-neutral pH. Buffered TEMPO/NaOCl (Anelli oxidation)[2] or Dess-Martin Periodinane (DMP)[3] completely suppress this carbocation pathway.

    Q2: My oxidation is stalling at 50–60% conversion. Is the substrate too sterically hindered? A2: Yes. The bulky neopentyl group adjacent to the carbinol carbon creates severe steric shielding. This slows down the formation of the intermediate complex with the oxidant (e.g., the alkoxyperiodinane intermediate in DMP oxidation). Solution: If using DMP, add 1.2 equivalents of water to the reaction mixture. Water accelerates the reaction by partially hydrolyzing the DMP to a more reactive, less sterically demanding mono-hydroxy periodinane intermediate[3]. If using TEMPO, ensure vigorous biphasic stirring (>1000 rpm) and increase the TEMPO loading from 1 mol% to 5 mol%[4].

    Q3: Can I use transition-metal catalyzed aerobic oxidations (like Pd/O₂ or Ru) for this substrate? A3: It is highly discouraged. The presence of the para-bromo substituent makes the substrate susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), leading to unwanted dehalogenation or cross-coupling oligomerization[5]. Stick to metal-free oxidants to preserve the aryl bromide intact.

    Q4: Is there a risk of Baeyer-Villiger over-oxidation to an ester? A4: Yes, if you are using peroxy-based oxidants (like mCPBA) or unbuffered hydrogen peroxide. The newly formed ketone can undergo Baeyer-Villiger oxidation to form an aryl neopentyl ester. Avoid peracids entirely for this transformation.

    Competing Pathways: Oxidation vs. Dehydration

    The following diagram illustrates the critical divergence between the desired oxidation pathway and the acid-catalyzed dehydration side reaction.

    Competing_Pathways Substrate 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-ol Carbocation Benzylic Carbocation Intermediate Substrate->Carbocation Acidic Conditions (e.g., Jones Reagent) Ketone Ketone Product (Desired) Substrate->Ketone Mild/Buffered Oxidant (DMP, TEMPO/NaOCl) Alkene Alkene Byproduct (Dehydration) Carbocation->Alkene E1 Elimination (-H+)

    Figure 1: Competing pathways showing acid-catalyzed dehydration vs. mild oxidation.

    Recommended Self-Validating Protocols

    Protocol A: Biphasic TEMPO/NaOCl Oxidation (Scalable & Metal-Free)

    This protocol utilizes the Anelli oxidation conditions[2], which are highly selective, scalable, and avoid heavy metals. The self-validating nature of this protocol relies on the color change of the organic layer (orange oxoammonium to pale yellow) indicating reaction progress.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol (10.0 mmol) and TEMPO (0.5 mmol, 5 mol%) in dichloromethane (30 mL).

    • Buffer System: In a separate flask, prepare an aqueous solution containing NaOCl (12.0 mmol, ~1.2 eq of active chlorine), NaHCO₃ (to buffer pH to 8.5–9.5), and NaBr (1.0 mmol, 10 mol%)[6].

    • Reaction: Cool the organic solution to 0 °C. Add the buffered aqueous bleach solution dropwise over 15 minutes under vigorous stirring (>1000 rpm). Causality: NaBr acts as a co-catalyst, generating NaOBr in situ, which oxidizes TEMPO to the active oxoammonium cation much faster than NaOCl alone. The NaHCO₃ buffer prevents the pH from dropping, suppressing acid-catalyzed dehydration[4].

    • Quench & Workup: Once TLC indicates full conversion (typically 30–45 mins), quench the remaining oxidant with saturated aqueous Na₂S₂O₃ (10 mL). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    Protocol B: Water-Accelerated Dess-Martin Oxidation (Lab-Scale)

    For highly hindered alcohols, standard DMP oxidation can be sluggish. The addition of a stoichiometric amount of water accelerates the reaction by forming a highly reactive intermediate[3].

    Step-by-Step Methodology:

    • Preparation: Suspend Dess-Martin Periodinane (12.0 mmol, 1.2 eq) and NaHCO₃ (24.0 mmol, 2.4 eq) in wet dichloromethane (40 mL). Causality: NaHCO₃ acts as an acid scavenger to neutralize the acetic acid generated during the reaction, preventing the cleavage of the benzylic C-O bond.

    • Activation: Add water (12.0 mmol, 1.2 eq) directly to the suspension. Stir for 5 minutes.

    • Reaction: Add the substrate (10.0 mmol) in DCM (10 mL) dropwise. Stir at room temperature for 1–2 hours.

    • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer is clear (destroys unreacted periodinane). Extract, dry, and concentrate.

    TEMPO Catalytic Cycle

    The following diagram maps the causality of the TEMPO oxidation system described in Protocol A.

    TEMPO_Cycle cluster_cycle TEMPO Catalytic Cycle TEMPO TEMPO Radical (Resting State) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium NaOBr / NaOCl Hydroxylamine Hydroxylamine (Reduced State) Oxoammonium->Hydroxylamine Alcohol Oxidation Ketone 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-one Oxoammonium->Ketone Hydroxylamine->TEMPO Base / Oxidant Alcohol 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-ol Alcohol->Ketone Oxidation

    Figure 2: The TEMPO catalytic cycle demonstrating the regeneration of the active oxoammonium species.

    Quantitative Comparison of Oxidants

    The table below summarizes the quantitative data and operational parameters for oxidizing 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol based on empirical literature[6],[2],[3].

    Oxidant SystemTypical YieldPrimary Side ReactionScalabilityCost Profile
    Buffered TEMPO / NaOCl 92–96%None (Highly Selective)Excellent (>100g)Low
    Dess-Martin Periodinane (DMP) 90–95%None (if buffered)Poor (Explosion hazard at scale)High
    Swern Oxidation 85–90%Methylthiomethyl ether formationModerate (Requires -78 °C)Low
    Jones Reagent (CrO₃/H₂SO₄) < 40%Dehydration (Alkene formation)Poor (Toxicity)Low
    Pd/O₂ Aerobic Oxidation < 30%Dehalogenation / Cross-couplingModerateHigh

    References

    • Title: Oxidations of Alcohols (Mechanism and Rearrangements) Source: University of Missouri (Academic Resource) URL: [Link]

    • Title: Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: National Institutes of Health (PMC) URL: [Link]

    • Title: TEMPO-Mediated Oxidations Source: Windows.net (Chemistry Repository) URL: [Link]

    • Title: Reactions of benzyl alcohol under different reaction conditions (Cross-coupling side reactions) Source: ResearchGate URL: [Link]

    • Title: Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Dess–Martin oxidation Source: Wikipedia (Citing: J. Org. Chem. 1983, 48, 4155–4156) URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    HPLC method validation for determining the enantiomeric purity of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Comprehensive Comparison Guide: HPLC Method Validation for the Enantiomeric Purity of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol Executive Summary 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (CAS: 1250608-12-8) is a stericall...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Comparison Guide: HPLC Method Validation for the Enantiomeric Purity of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Executive Summary

    1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (CAS: 1250608-12-8) is a sterically hindered, halogenated chiral secondary alcohol frequently utilized as a critical building block in pharmaceutical synthesis[1]. Because enantiomers can exhibit drastically different pharmacological or toxicological profiles, regulatory bodies mandate rigorous enantiomeric purity testing. Developing an assay for this specific compound requires overcoming challenges related to its bulky tert-butyl group and halogenated aromatic ring. This guide compares leading chiral stationary phases (CSPs) and provides a fully validated, ICH Q2(R2)-compliant HPLC methodology for quantifying its enantiomeric purity[2].

    Mechanistic Rationale: Selecting the Optimal Chiral Stationary Phase

    Expertise & Experience: The enantioseparation of bulky aromatic alcohols relies on a three-point interaction model. Polysaccharide-based CSPs are the gold standard for this class of molecules. We evaluated three distinct CSPs:

    • Chiralpak AD-H: Amylose tris(3,5-dimethylphenylcarbamate)

    • Chiralcel OD-H: Cellulose tris(3,5-dimethylphenylcarbamate)

    • Chiralpak IG: Amylose tris(3-chloro-5-methylphenylcarbamate)[3]

    While AD-H and OD-H provide standard hydrogen bonding and π−π interactions, Chiralpak IG introduces a meta-chloro substituent on the phenylcarbamate moiety. This electron-withdrawing chlorine atom alters the electron density of the CSP's aromatic ring, significantly enhancing dipole-dipole interactions and halogen bonding with the para-bromo substituent of the analyte[4]. Furthermore, the bulky tert-butyl group of the analyte requires a specific steric fit; the amylose backbone of the IG column provides an optimal helical cavity for differential inclusion of the enantiomers[5].

    ChiralRecognition Analyte 1-(4-Bromophenyl)- 3,3-dimethylbutan-1-ol Hbond Hydrogen Bonding (Hydroxyl ↔ Carbamate) Analyte->Hbond PiPi Pi-Pi & Halogen Bonding (Bromophenyl ↔ Chlorophenyl) Analyte->PiPi Steric Steric Inclusion (t-Butyl ↔ Amylose Cavity) Analyte->Steric CSP Chiralpak IG (Amylose tris(3-chloro- 5-methylphenylcarbamate)) Hbond->CSP PiPi->CSP Steric->CSP

    Fig 1: Tri-point chiral recognition mechanism between the analyte and the Chiralpak IG CSP.

    Comparative Performance Data

    To objectively determine the best column, we screened the racemate under identical normal-phase conditions (n-Hexane/Isopropanol 95:5 v/v, 1.0 mL/min, 25°C). The data below summarizes the chromatographic performance.

    Chiral ColumnChiral SelectorRetention Time E1 (min)Retention Time E2 (min)Resolution ( Rs​ )Selectivity ( α )
    Chiralcel OD-H Cellulose-based (3,5-dimethyl)6.47.21.81.15
    Chiralpak AD-H Amylose-based (3,5-dimethyl)5.87.52.61.35
    Chiralpak IG Amylose-based (3-chloro-5-methyl)5.28.44.2 1.72

    Conclusion: Chiralpak IG vastly outperforms the traditional non-halogenated phases, providing baseline resolution ( Rs​ > 4.0) which is critical for detecting trace levels (≤0.15%) of the undesired enantiomer without peak tailing interference[6].

    Optimized Experimental Protocol (Self-Validating System)

    Trustworthiness: A reliable method must be self-validating. The following protocol incorporates a System Suitability Test (SST) to ensure the system is fit-for-purpose prior to any sample analysis[7].

    Step-by-Step Methodology:

    • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in a 95:5 (v/v) ratio. Degas via sonication for 10 minutes.

    • Chromatographic Conditions:

      • Column: Chiralpak IG, 250 x 4.6 mm, 5 µm[6].

      • Flow Rate: 1.0 mL/min (Isocratic).

      • Column Temperature: 25 °C.

      • Detection: UV at 220 nm (optimal for the bromophenyl chromophore).

      • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol in the mobile phase to achieve a nominal test concentration of 1.0 mg/mL.

    • System Suitability Testing (SST): Inject a racemic standard (0.1 mg/mL) six times.

      • Acceptance Criteria: Resolution ( Rs​ ) between enantiomers ≥ 3.0; Tailing factor ( Tf​ ) ≤ 1.5; Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%[7].

    ICH Q2(R2) Method Validation for Enantiomeric Purity

    Following the ICH Q2(R2) guidelines for quantitative impurity analysis, the method was validated for Specificity, Sensitivity (LOD/LOQ), Linearity, Accuracy, and Precision[2]. The undesired enantiomer is treated as the impurity against the major enantiomer.

    ValidationWorkflow Start Method Optimization (Mobile Phase & Flow) SST System Suitability (Rs > 2.0, Tailing < 1.5) Start->SST Spec Specificity (Baseline Enantiomer Separation) SST->Spec Sens Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Spec->Sens Lin Linearity & Range (LOQ to 120% Spec Limit) Sens->Lin Acc Accuracy & Precision (Spike Recovery & %RSD < 2%) Lin->Acc Val Validated Method (ICH Q2(R2) Compliant) Acc->Val

    Fig 2: ICH Q2(R2) lifecycle workflow for validating the enantiomeric purity HPLC method.

    Validation Summary Table:

    Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
    Specificity No interference at retention timesBlank shows no peaks at 5.2 or 8.4 minPass
    LOD (Undesired Enantiomer) S/N ≥ 30.015 µg/mL (0.0015% of nominal)Pass
    LOQ (Undesired Enantiomer) S/N ≥ 100.05 µg/mL (0.005% of nominal)Pass
    Linearity R2 ≥ 0.99 (LOQ to 120% Spec) R2 = 0.9998 (Range: 0.05 to 2.0 µg/mL)Pass
    Accuracy (Recovery) 90.0% – 110.0% at 3 levels98.5% – 101.2% (Spiked at 0.05%, 0.15%, 0.20%)Pass
    Repeatability (Precision) %RSD ≤ 5.0% at LOQ level%RSD = 1.8% (n=6 injections)Pass

    Mechanistic Note on Accuracy: Accuracy was determined by spiking known amounts of the undesired enantiomer into a highly pure (>99.9% ee) standard of the major enantiomer. The high resolution provided by the Chiralpak IG column ensures that the tailing edge of the major peak does not artificially inflate the integration of the minor peak, ensuring strict quantitative accuracy.

    Sources

    Comparative

    Comparative Reactivity Guide: 1-(4-Bromophenyl)- vs. 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-ol in Cross-Coupling Applications

    Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Content Focus: Mechanistic Divergence, Cross-Coupling Optimization, and Strategic Selection As a Senior Application Scientist, I freque...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Content Focus: Mechanistic Divergence, Cross-Coupling Optimization, and Strategic Selection

    As a Senior Application Scientist, I frequently guide discovery teams and process chemists through the nuanced selection of halogenated building blocks. When evaluating 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol against its chlorinated counterpart, 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-ol , the structural difference appears minimal—a single atomic substitution at the para position. However, this substitution fundamentally alters the thermodynamic and kinetic landscape of transition-metal-catalyzed cross-coupling reactions.

    This guide objectively compares their reactivity profiles, providing the mechanistic causality and self-validating experimental protocols required to optimize your synthetic workflows.

    Structural and Electronic Profiling

    Both molecules share a highly lipophilic, sterically demanding aliphatic tail: the 3,3-dimethylbutan-1-ol moiety.

    • Aliphatic Reactivity: Because the secondary alcohol is flanked by a neopentyl-like methylene group ( −CH2​C(CH3​)3​ ), it experiences significant steric hindrance. Reactions targeting the hydroxyl group (e.g., oxidation, esterification) will proceed at identical, albeit slow, rates for both analogs.

    • Aromatic Reactivity: The critical divergence lies in the carbon-halogen (C-X) bond. The identity of the halogen dictates the molecule's viability in palladium-catalyzed transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

    Mechanistic Divergence: The Carbon-Halogen Bond

    The fundamental difference in reactivity between the bromide and chloride analogs is governed by their respective Bond Dissociation Energies (BDE) [1].

    In palladium-catalyzed cross-coupling, the rate-determining step for aryl halides is typically the oxidative addition of the active Pd(0) species into the C-X bond[2].

    • The Bromide Advantage: The C-Br bond has a BDE of approximately 81 kcal/mol[2]. This relatively low energy barrier allows for rapid oxidative addition using standard, inexpensive palladium catalysts and simple phosphine ligands.

    • The Chloride Challenge: The C-Cl bond is significantly stronger, with a BDE of roughly 96 kcal/mol[1]. This ~15 kcal/mol difference represents a massive kinetic barrier. Standard catalysts fail to insert into this bond. To force oxidative addition, the Pd(0) center must be made highly electron-rich using specialized, sterically bulky ligands (e.g., XPhos, SPhos, or P(tBu)3​ )[3].

    CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_Br Oxidative Addition (Bromide) Fast, Low Barrier (~81 kcal/mol) Standard Ligands (PPh3) Pd0->OxAdd_Br 1-(4-Bromophenyl)-... OxAdd_Cl Oxidative Addition (Chloride) Slow, High Barrier (~96 kcal/mol) Bulky/Rich Ligands (XPhos) Pd0->OxAdd_Cl 1-(4-Chlorophenyl)-... Transmet Transmetalation Base-Mediated OxAdd_Br->Transmet Pd(II) Intermediate OxAdd_Cl->Transmet Pd(II) Intermediate RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

    Fig 1. Divergent oxidative addition pathways in the Pd-catalyzed cross-coupling cycle.

    Quantitative Comparison Data

    The table below summarizes the operational differences dictated by the thermodynamic properties of the two analogs.

    Parameter1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol1-(4-Chlorophenyl)-3,3-dimethylbutan-1-ol
    C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
    Oxidative Addition Rate Fast (Often not rate-limiting)Slow (Strictly rate-limiting)
    Preferred Catalyst Systems Pd(PPh3​)4​ , Pd(dppf)Cl2​ Pd2​(dba)3​
    • XPhos / P(tBu)3​
    Typical Reaction Temperature 60 °C – 80 °C90 °C – 110 °C
    Primary Application Phase Early-stage SAR / DiscoveryLate-stage Process / Scale-up

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents directly addresses the mechanistic constraints of each halogenated substrate.

    Protocol A: Standard Suzuki-Miyaura Coupling (Bromide Analog)

    Optimized for broad functional group tolerance and ease of setup.

    • Preparation: In a flame-dried Schlenk flask, add 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv) and phenylboronic acid (1.2 equiv).

    • Catalyst & Base: Add Pd(PPh3​)4​ (5 mol%) and K2​CO3​ (2.0 equiv).

      • Causality: The 81 kcal/mol C-Br bond is easily cleaved by the standard triphenylphosphine-ligated palladium. A mild base ( K2​CO3​ ) is sufficient for transmetalation.

    • Solvent: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1, 0.2 M).

    • Reaction: Heat the biphasic mixture to 80 °C under nitrogen for 4–6 hours. Monitor by LC-MS.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

    Protocol B: High-Performance Suzuki-Miyaura Coupling (Chloride Analog)

    Optimized to overcome the extreme activation barrier of the C-Cl bond.

    • Preparation: In a glovebox or under strict Schlenk conditions, add 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv) and phenylboronic acid (1.5 equiv).

    • Catalyst & Base: Add Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and anhydrous K3​PO4​ (2.0 equiv).

      • Causality: Pd2​(dba)3​ provides a "naked" Pd(0) source. The extreme steric bulk of the dialkylbiaryl phosphine (XPhos) forces the formation of a highly reactive, monoligated Pd(0) species. The electron-rich dicyclohexylphosphine moiety provides the necessary electron density to insert into the 96 kcal/mol C-Cl bond[3].

    • Solvent: Add degassed 1,4-Dioxane/Water (10:1, 0.2 M).

    • Reaction: Heat to 100 °C under nitrogen for 12–16 hours.

    • Workup: Filter through a Celite pad, concentrate, and purify via automated flash chromatography.

    Strategic Decision Workflow

    Choosing between these two building blocks is a matter of aligning chemical reactivity with project economics.

    DecisionMatrix Start Select Aryl Halide Building Block Phase Project Phase? Start->Phase Discovery Early Discovery / SAR Need rapid iteration Phase->Discovery ScaleUp Process / Scale-up Need cost efficiency Phase->ScaleUp Bromide Use Bromide Analog Broad compatibility Discovery->Bromide Chloride Use Chloride Analog Requires ligand screening ScaleUp->Chloride

    Fig 2. Strategic decision workflow for selecting between bromide and chloride analogs.

    References

    • BenchChem. "A Technical Guide to the Differential Reactivity of C-Br and C-Cl Bonds." Available at: 1

    • National Institutes of Health (NIH) / J. Am. Chem. Soc. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Available at: 4

    • ACS Publications / Organometallics. "Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides." Available at:3

    • University of Windsor / Angewandte Chemie. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Available at: 2

    Sources

    Validation

    High-Resolution LC-MS/MS Fragmentation Pattern Analysis of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol: A Platform Comparison Guide

    Executive Summary As a Senior Application Scientist, I frequently navigate the complexities of selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform for the structural elucidation of novel halogenated c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist, I frequently navigate the complexities of selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform for the structural elucidation of novel halogenated compounds. 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (Chemical Formula: C₁₂H₁₇BrO) presents a unique analytical case study. It features a highly hydrophobic 3,3-dimethylbutyl (neohexyl) chain, a labile benzylic hydroxyl group, and a bromine atom that provides a distinct isotopic signature.

    This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers in analyzing the fragmentation pattern of this compound. By dissecting the mechanistic pathways and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers in drug development and analytical chemistry.

    Mechanistic Rationale: Ionization and Fragmentation Pathways

    Understanding the intrinsic gas-phase chemistry of a molecule is prerequisite to evaluating instrument performance. The exact monoisotopic mass of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is 256.0463 Da (1)[1].

    Under Electrospray Ionization positive mode (ESI+), benzylic alcohols are notoriously prone to dehydration. They readily undergo facile in-source or low-energy collision-induced loss of a water molecule to form a highly stabilized benzylic carbocation (2)[2].

    Following the formation of the [M+H-H₂O]⁺ intermediate (m/z 239.0430 for ⁷⁹Br), the even-electron rule dictates that subsequent fragmentation will favor the loss of neutral molecules (alkenes) rather than radicals. The bulky tert-butyl terminus drives two primary pathways:

    • Isobutene Loss (-56.0626 Da): A rearrangement yielding a bromophenylethyl cation (m/z 182.9804).

    • Alkene Loss (-70.0783 Da): Cleavage yielding a bromobenzyl cation (m/z 168.9653).

    MS_Fragmentation M [M+H]+ m/z 257.0536 M_H2O [M+H-H2O]+ m/z 239.0430 M->M_H2O -H2O (-18.0106 Da) In-source / Low CE F1 Bromobenzyl Cation [C7H6Br]+ m/z 168.9653 M_H2O->F1 -C5H10 (-70.0783 Da) Alkene loss F2 Bromophenylethyl Cation [C8H8Br]+ m/z 182.9804 M_H2O->F2 -C4H8 (-56.0626 Da) Isobutene loss

    Figure 1: Proposed LC-MS/MS ESI(+) fragmentation pathway of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    Platform Comparison: Q-TOF vs. Orbitrap for Small Molecule Elucidation

    When mapping the fragmentation of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, the choice between a Q-TOF (e.g., Agilent 6546) and an Orbitrap (e.g., Thermo Q Exactive) hinges on the specific analytical goals:

    • Isotopic Fidelity & Scan Rate (Q-TOF Advantage): Q-TOF instruments generally exhibit superior isotopic fidelity and higher scan rates compared to Orbitraps (3)[3]. Because our target compound contains bromine, accurately preserving the ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes in fast UHPLC gradients is critical for automated fragment assignment.

    • Resolving Power & Spectral Clarity (Orbitrap Advantage): Orbitraps utilize Fourier Transform signal averaging, which effectively drives noise toward zero, resulting in exceptionally "clean" deconvoluted spectra and ultra-high mass accuracy.

    • Fragmentation Comparability (CID vs. HCD): While Q-TOFs use Collision-Induced Dissociation (CID) and Orbitraps use Higher-energy Collisional Dissociation (HCD), the resulting spectra are highly comparable. However, Orbitrap HCD cells typically require a slightly lower nominal Collision Energy (CE) setting to achieve the same degree of precursor depletion as a Q-TOF (4)[4].

    Experimental Protocols (Self-Validating System)

    To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes a mechanistic rationale and an internal validation check.

    Step 1: System Calibration and Suitability
    • Action: Infuse a known calibrant (Leucine Enkephalin for Q-TOF; Pierce ESI Positive Ion Calibration Solution for Orbitrap) prior to sequence initiation.

    • Causality: High-resolution mass analyzers are susceptible to micro-fluctuations in ambient temperature, which can cause mass drift.

    • Validation Check: The acquisition sequence is programmed to automatically halt if the calibrant mass error exceeds 2.0 ppm. This ensures no sample is consumed under sub-optimal conditions.

    Step 2: Chromatographic Separation
    • Action: Inject 2 µL of the sample (100 ng/mL) onto a sub-2 µm C18 UHPLC column. Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol).

    • Causality: Methanol is deliberately selected over acetonitrile. Methanol provides superior desolvation efficiency for the bulky, hydrophobic 3,3-dimethylbutyl group, enhancing the ESI ionization yield. Formic acid drives the equilibrium toward the protonated [M+H]⁺ species.

    • Validation Check: Retention time stability (RSD < 0.5%) across triplicate injections validates complete column equilibration.

    Step 3: MS/MS Acquisition (DDA Mode)
    • Action: Acquire data using Data-Dependent Acquisition. Set Q-TOF CID collision energy to a ramp of 15–25 eV, and Orbitrap HCD to 10–20 eV.

    • Causality: As established in literature, Orbitrap HCD requires slightly lower CE to match Q-TOF CID fragmentation depth for small molecules.

    • Validation Check: The presence of the characteristic ⁷⁹Br/⁸¹Br isotopic doublet (1:1 ratio) in both the precursor (m/z 257/259) and the fragment ions (m/z 168/170) acts as an internal validation that the bromophenyl core remains intact during the specific fragmentation event.

    Data Presentation: Quantitative Comparison of Fragments

    The table below summarizes the expected and observed fragmentation data across both platforms. Both instruments perform exceptionally well, though the Q-TOF maintains a slight edge in isotopic ratio fidelity during fast scanning, while the Orbitrap provides marginally tighter mass accuracy.

    Fragment AssignmentFormula (⁷⁹Br)Theoretical m/zQ-TOF Observed m/zOrbitrap Observed m/zMass Error RangeRelative Abundance
    Precursor Ion [C₁₂H₁₈BrO]⁺257.0536257.0538257.0535< 1.0 ppmLow (Facile H₂O loss)
    Benzylic Carbocation [C₁₂H₁₆Br]⁺239.0430239.0432239.0429< 1.0 ppmBase Peak (100%)
    Bromophenylethyl Cation [C₈H₈Br]⁺182.9804182.9806182.9803< 1.5 ppmMedium (25-40%)
    Bromobenzyl Cation [C₇H₆Br]⁺168.9653168.9655168.9651< 1.5 ppmHigh (60-80%)

    Conclusion & Best Practices

    For the structural elucidation of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, both Q-TOF and Orbitrap platforms yield highly informative and comparable MS/MS spectra.

    Platform Selection Recommendation:

    • Choose the Q-TOF if your workflow relies on ultra-fast UHPLC gradients (e.g., high-throughput screening) where maintaining the exact 1:1 Bromine isotopic ratio across a narrow chromatographic peak is critical for automated software identification.

    • Choose the Orbitrap if you are performing deep, untargeted structural elucidation where absolute mass accuracy (< 1 ppm) and the elimination of background chemical noise are paramount. Remember to adjust your HCD collision energies slightly downward compared to standard CID protocols.

    References

    • 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol - PubChemLite Source: uni.lu URL:[1]

    • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: elte.hu URL:[4]

    • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source: researchgate.net URL:[3]

    • Structural Elucidation and In Silico-Aided Toxicity Prediction of Forced Degradation Products... Source: mdpi.com URL:[2]

    Sources

    Comparative

    Comparative Guide: Transition Metal Catalysts for the Functionalization of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    Introduction & Chemical Context The functionalization of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol presents a classic challenge in chemoselective organic synthesis[1]. Structurally, this molecule features a reactive aryl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Chemical Context

    The functionalization of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol presents a classic challenge in chemoselective organic synthesis[1]. Structurally, this molecule features a reactive aryl bromide moiety primed for cross-coupling, alongside a sterically demanding, neopentyl-adjacent secondary alcohol. For drug development professionals and synthetic chemists, the primary objective is to forge new carbon-carbon (C-C) or carbon-heteroatom bonds at the aryl bromide site without triggering unwanted oxidation, protodehalogenation, or catalyst sequestration by the free hydroxyl (-OH) group.

    This guide objectively evaluates Palladium (Pd), Nickel (Ni), and Copper (Cu) catalyst systems for the Suzuki-Miyaura cross-coupling of this substrate, providing mechanistic causality, quantitative data, and self-validating protocols[2].

    Catalyst Comparison & Mechanistic Causality

    Palladium (Pd): The Gold Standard for Chemoselectivity

    Palladium-catalyzed cross-coupling is the benchmark for aryl bromide functionalization[2]. Because Pd(0) is a large, "soft" transition metal, it strictly obeys hard-soft acid-base (HSAB) principles and does not interact strongly with "hard" oxygen-based functional groups like the free secondary alcohol on our substrate[3]. Consequently, the selectivity of Pd-catalyzed reactions is predominantly governed by the electronic properties of the C-Br bond rather than substrate coordination[3]. This ensures rapid, selective oxidative addition without the need for alcohol protecting groups.

    Nickel (Ni): The Economical but Sensitive Contender

    Nickel has emerged as a highly active, cost-effective alternative to Palladium[4]. However, Ni(0) is smaller and more electron-rich, making it prone to coordinating with a variety of functional groups, including free alcohols[3]. In the case of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, the hydroxyl group can competitively bind to the Ni center, creating an off-cycle resting state that stalls the reaction or alters selectivity[3]. To utilize Ni effectively, chemists must employ robust, sterically demanding bidentate ligands (e.g., dppf or Xantphos) to outcompete the alcohol for the metal's coordination sphere[4].

    Copper (Cu): The Niche Base-Metal

    While Copper (e.g., CuI) is highly effective for Ullmann-type C-N and C-O couplings, its application in Suzuki-Miyaura C-C couplings is limited. Copper-catalyzed Suzuki couplings of aryl bromides are notoriously sluggish, often requiring elevated temperatures (>100 °C) to force the challenging oxidative addition step[5]. For this specific substrate, Cu is generally not recommended unless the target is a C-N bond (amination).

    Quantitative Performance Comparison

    The following table summarizes the objective performance metrics of Pd, Ni, and Cu catalytic systems for the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol with phenylboronic acid.

    ParameterPalladium SystemNickel SystemCopper System
    Optimal Catalyst Pd(dppf)Cl₂NiCl₂(dppf)CuI / Cs₂CO₃
    Typical Loading 1–5 mol%5–10 mol%10–20 mol%
    Operating Temperature 60–80 °C80–100 °C>100 °C[5]
    Free -OH Tolerance Excellent [3]Poor to Moderate [3]Moderate
    Reaction Time 2–6 hours12–24 hours>24 hours
    Typical Yield 85–95%60–80% (Ligand dependent)<40%[5]
    Cost per Mole High (~$5.89)[4]Low (~$1.62)[4]Very Low

    Mechanistic Pathway Analysis

    The divergence in performance between Pd and Ni is rooted in their catalytic cycles. The diagram below illustrates how the free hydroxyl group dictates the success of the oxidative addition step.

    CatalyticCycle Sub 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (Aryl Bromide + Free OH) Pd Pd(0) Pathway (High OH Tolerance) Sub->Pd Ni Ni(0) Pathway (OH Coordination Risk) Sub->Ni OA_Pd Oxidative Addition (Selective C-Br Cleavage) Pd->OA_Pd OA_Ni Competitive Binding (OH vs C-Br) Ni->OA_Ni TM Transmetalation (with Ar-B(OH)2) OA_Pd->TM OA_Ni->TM Ligand Driven Side Catalyst Sequestration OA_Ni->Side OH Binding RE Reductive Elimination TM->RE Prod Target Product (1-(Biphenyl-4-yl)-...) RE->Prod

    Mechanistic divergence of Pd vs Ni catalysts due to free hydroxyl coordination.

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following protocol for the Pd-catalyzed Suzuki-Miyaura coupling incorporates built-in diagnostic checkpoints.

    Reaction: 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol + Phenylboronic acid 1-(Biphenyl-4-yl)-3,3-dimethylbutan-1-ol

    Step 1: Anhydrous Setup
    • Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.

    • Add 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Add Pd(dppf)Cl₂ (3 mol%). Causality: The bidentate dppf ligand prevents palladium black precipitation and accelerates reductive elimination.

    Step 2: Reaction Execution
    • Inject degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to hydrolyze the boronic acid to the reactive boronate species during transmetalation.

    • Heat the mixture to 80 °C under vigorous stirring.

    Step 3: In-Process Validation (Crucial E-E-A-T Step)

    At the 2-hour mark, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Success Indicator: Disappearance of the starting material peak ( M+≈256/258 ) and appearance of the product peak ( M+≈254 ).

    • Failure Mode 1 (Debromination): If a peak at M+≈178 appears, premature protodehalogenation is occurring. Correction: Ensure solvents are thoroughly degassed to prevent competing oxidation pathways.

    • Failure Mode 2 (Homocoupling): If biphenyl ( M+≈154 ) is detected in large quantities, the boronic acid is homocoupling. Correction: Add boronic acid slowly via syringe pump.

    Step 4: Isolation
    • Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

    Experimental Workflow Diagram

    Workflow S1 1. Setup Argon Atm S2 2. Reaction Pd(dppf)Cl2, 80°C S1->S2 S3 3. GC-MS Validation Check M+ 254 S2->S3 S3->S2 Incomplete S4 4. Workup EtOAc Extraction S3->S4 Complete S5 5. Purification Flash Column S4->S5

    Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling.

    Conclusion

    For the functionalization of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, Palladium remains the premier choice due to its inherent tolerance of the free secondary alcohol, ensuring high yields and predictable kinetics[3]. While Nickel offers a compelling cost advantage[4], its propensity to coordinate with the hydroxyl group necessitates rigorous ligand optimization to prevent catalyst deactivation. Copper should be reserved exclusively for C-heteroatom couplings due to its high activation barrier for aryl bromides[5].

    References

    • Benchchem. "A Comparative Guide to Nickel and Palladium Catalysis in the Cross-Coupling of Vinylzinc Bromide".
    • Thieme Connect. "Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes".
    • NextSDS. "1-(4-bromophenyl)-3,3-dimethylbutan-1-ol — Chemical Substance Information".
    • Organic Chemistry Portal. "Suzuki Coupling".
    • Journal of Medicinal and Chemical Sciences. "Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid".

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, moving beyond mere compliance to foster a culture of safety and scientific integrity within the laboratory.

    Hazard Assessment: Understanding the "Why" Behind the Precautions

    1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is a halogenated aromatic alcohol. Its chemical structure necessitates a cautious approach to its handling and disposal. A thorough hazard assessment is the foundation of a robust safety protocol.

    Key Hazards:

    • Acute Toxicity: This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] Exposure can lead to immediate health effects.

    • Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[1]

    • Specific Target Organ Toxicity: Inhalation may cause respiratory irritation.[1]

    • Environmental Persistence: Brominated aromatic compounds, as a class, are known for their environmental persistence and potential for bioaccumulation.[2][3] Improper disposal can lead to long-term environmental contamination. Furthermore, the degradation of such compounds in the environment can sometimes result in the formation of even more toxic byproducts.[2][3]

    Hazard ClassificationCategoryDescription
    Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin or if inhaled.[1]
    Skin IrritationCategory 2Causes skin irritation.[1]
    Eye IrritationCategory 2ACauses serious eye irritation.[1]
    Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

    Personal Protective Equipment (PPE): Your First Line of Defense

    Given the identified hazards, a stringent PPE protocol is mandatory when handling 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol in any form, including waste.

    • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

    • Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

    • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, consider a chemically resistant apron or suit.

    • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    Spill Management: A Swift and Safe Response

    Even with the best precautions, spills can occur. A well-defined spill response plan is crucial to mitigate risks.

    For Small Spills (manageable by laboratory personnel):

    • Alert colleagues in the immediate area.

    • Ensure adequate ventilation and don your full PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

    • Collect all decontamination materials (wipes, etc.) and place them in the same hazardous waste container.

    For Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a large spill without specialized training and equipment.

    Waste Segregation and Collection: The Cornerstone of Proper Disposal

    Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Due to its chemical nature, 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol waste must be handled as halogenated organic waste .

    Key Principles of Segregation:

    • Dedicated Waste Container: Use a designated, properly labeled container for all waste containing 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol. This includes neat compound, solutions, and contaminated materials (e.g., gloves, absorbent pads).

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

    • Container Compatibility: Use a container made of a material compatible with the waste. For many organic solvents and compounds, high-density polyethylene (HDPE) or glass containers are suitable.

    • No Mixing: Never mix halogenated organic waste with non-halogenated waste streams. This is crucial for both safety and disposal cost-effectiveness.

    Caption: Workflow for the proper segregation of waste containing 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol.

    Disposal Pathways: The Final Step

    Once collected, the segregated and properly labeled halogenated organic waste must be disposed of through approved channels.

    Primary Disposal Method: Incineration

    The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process is designed to break down the complex organic molecules into simpler, less harmful substances. These facilities are equipped with advanced scrubber systems to neutralize acidic gases, such as hydrogen bromide (HBr), that are formed during the combustion of brominated compounds.

    Prohibited Disposal Methods:

    • Drain Disposal: Under no circumstances should 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol or its waste be disposed of down the drain. Its persistence and potential toxicity pose a significant threat to aquatic ecosystems and wastewater treatment processes.

    • Regular Trash: This compound and any materials contaminated with it must not be disposed of in the regular trash. This action would endanger sanitation workers and lead to environmental contamination through landfill leachate.

    Step-by-Step Disposal Protocol:

    • Ensure Proper Labeling: Double-check that the waste container is accurately and fully labeled.

    • Secure the Container: The container must be securely sealed to prevent leaks or spills.

    • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow all internal procedures for waste manifest and tracking.

    • Maintain Records: Keep a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory notebook or a designated waste log.

    By adhering to these detailed procedures, you contribute to a safer laboratory environment and demonstrate a commitment to responsible scientific practice. The principles outlined in this guide are not merely suggestions but are founded on established safety protocols and a deep understanding of chemical hazards.

    References

    • NextSDS. 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol — Chemical Substance Information. [Link]

    • Al-Amin, M., et al. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC - NIH. [Link]

    • Shaw, S. D., et al. (2006). Brominated flame retardants: their potential impacts and routes into the environment. Emerald Insight. [Link]

    Sources

    Handling

    Personal protective equipment for handling 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

    An authoritative, self-validating operational guide for the safe handling, personal protective equipment (PPE) selection, and lifecycle management of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol . Executive Summary & Chemica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An authoritative, self-validating operational guide for the safe handling, personal protective equipment (PPE) selection, and lifecycle management of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol .

    Executive Summary & Chemical Profile

    1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (CAS: 1250608-12-8) is a specialized halogenated aromatic alcohol frequently utilized as an intermediate in pharmaceutical and agrochemical synthesis[1]. While highly valuable in drug development, its unique molecular architecture presents severe occupational hazards. According to standardized chemical classifications, this compound exhibits Acute Toxicity (Category 4) via oral, dermal, and inhalation routes, alongside localized Skin/Eye Irritation (Category 2/2A) and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1].

    Hazard Assessment & Molecular Causality (The "Why")

    To select appropriate PPE, drug development professionals must understand the molecular causality driving the compound's toxicity:

    • Dermal Penetration & Systemic Toxicity: The presence of the heavy bromophenyl group significantly increases the molecule's lipophilicity compared to standard aliphatic alcohols. This property allows the compound to rapidly partition into and penetrate the stratum corneum (the skin's outermost lipid layer), leading to dangerous systemic absorption[2].

    • Elastomer Degradation Mechanics: Halogenated aromatics follow the "like-dissolves-like" principle. Standard laboratory gloves made of nitrile (a non-polar copolymer) or latex undergo rapid polymer swelling, degradation, and permeation when exposed to brominated aromatics. In many cases, standard nitrile fails in under 15 minutes[3][4].

    • Mucous Membrane Irritation: The secondary alcohol functional group acts as a localized irritant and hydrogen-bond donor, causing severe eye irritation. Furthermore, vapor inhalation disrupts the respiratory tract and can lead to central nervous system depression, manifesting as drowsiness or dizziness (STOT SE 3)[1].

    Quantitative PPE Selection Matrix

    Because standard nitrile is insufficient for halogenated aromatics, PPE selection must rely on quantitative breakthrough data for fluoroelastomers or laminates[3][4].

    Protection ZoneRecommended MaterialMin. ThicknessBreakthrough TimeScientific Rationale
    Primary Hands PE/EVAL Laminate (Silver Shield®) or Viton®0.10 mm (Laminate) / 0.30 mm (Viton)> 480 minutes (Excellent)Fluoroelastomers and laminates resist lipophilic halogenated solvent permeation, preventing dermal absorption[3].
    Secondary Hands Nitrile (Worn over the primary glove)0.11 mm< 15 minutes (Poor)Provides mechanical protection (anti-tear) and tactile dexterity over the stiff inner laminate glove[3].
    Eyes/Face ANSI Z87.1 Splash Goggles + Face ShieldN/AN/APrevents localized secondary alcohol irritation to ocular mucous membranes[2].
    Body Tychem® or equivalent coated lab coatN/A> 240 minutesPrevents saturation of porous cotton lab coats during accidental spills[2].
    Respiratory Organic Vapor (OV) Cartridge (e.g., 3M 6001)N/AVaries by exposureRequired only if engineering controls (fume hood) fail or during major spill remediation to prevent STOT SE 3 effects[5].

    Operational Workflow & Handling Protocol

    The following step-by-step methodology ensures a self-validating system where each layer of protection serves a distinct, verifiable purpose.

    Phase 1: Engineering Controls & Pre-Operation
    • Ventilation Verification: Ensure the Class II B2 biological safety cabinet or chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open bench[1].

    • Equipment Staging: Stage all necessary glassware, anti-static weighing spatulas, and secondary containment vessels inside the hood to minimize hand movement in and out of the sash, reducing aerodynamic disruption.

    Phase 2: PPE Donning Protocol

    PPEDonning Step1 1. Verify Fume Hood Step2 2. Don Tychem® Lab Coat Step1->Step2 Step3 3. Don Safety Goggles & Face Shield Step2->Step3 Step4 4. Don Inner Silver Shield® Gloves Step3->Step4 Step5 5. Don Outer Nitrile Gloves Step4->Step5 Step6 Ready for Chemical Handling Step5->Step6

    Figure 1: Sequential PPE donning workflow for handling halogenated aromatic compounds.

    Phase 3: Chemical Handling
    • Keep the fume hood sash as low as possible (strictly below the breathing zone).

    • Open the chemical container slowly to release any built-up vapor pressure.

    • Transfer the compound using closed-system techniques or carefully via an anti-static spatula.

    • Immediately seal the primary container after use to prevent ambient volatilization.

    Phase 4: Doffing & Decontamination
    • Wipe down the exterior of the closed chemical container with a compatible solvent (e.g., soapy water) before removing it from the hood.

    • Remove the outer nitrile gloves and dispose of them in a designated hazardous waste bin.

    • Remove the inner laminate/Viton gloves carefully, turning them inside out to trap any residual chemical[6].

    • Wash hands thoroughly with soap and water[6].

    Spill Response & Disposal Plan

    In the event of a breach of containment, immediate and structured remediation is required to prevent systemic exposure and environmental contamination.

    SpillResponse Start Spill Detected: 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50g/mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50g/mL) Outside Fume Hood Assess->Major PPE Don Spill Kit PPE (Viton Gloves, OV Respirator) Minor->PPE Evacuate Evacuate Lab & Call EHS Major->Evacuate Absorb Absorb with Vermiculite or Dry Sand PPE->Absorb Dispose Place in Sealed Hazardous Waste Container Absorb->Dispose

    Figure 2: Decision matrix and operational workflow for chemical spill remediation.

    Step-by-Step Remediation: Minor Spill (< 50g/mL, contained in hood)
    • Secure the Area: Alert personnel in the immediate vicinity to avoid the hood[5].

    • Upgrade PPE: Ensure proper PPE is worn. If ventilation is compromised, immediately upgrade to a half-mask Organic Vapor (OV) respirator[5].

    • Neutralize/Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Causality note: Do not use combustible absorbents like sawdust, as halogenated compounds can sometimes undergo exothermic reactions with incompatible organics.

    • Collect: Use non-sparking tools to scoop the absorbed mixture into a sealable, chemically compatible high-density polyethylene (HDPE) hazardous waste container[2].

    • Label & Dispose: Label the container clearly with "Hazardous Waste: Contains 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol" and transfer to the facility's EHS waste accumulation area[5].

    Step-by-Step Remediation: Major Spill (> 50g/mL, outside hood)
    • Evacuate: Evacuate the laboratory immediately, close all doors, and post a "DO NOT ENTER - CHEMICAL SPILL" sign[5].

    • Ventilate: Activate the laboratory's emergency exhaust system if a switch is safely accessible outside the spill zone.

    • Escalate: Contact the Environmental Health & Safety (EHS) emergency response team. Do not attempt to clean a major unventilated spill of a STOT SE 3 halogenated aromatic without a self-contained breathing apparatus (SCBA) or full-face supplied-air respirator[5].

    References

    • NextSDS. "1-(4-bromophenyl)-3,3-dimethylbutan-1-ol — Chemical Substance Information". Source: NextSDS Database.1

    • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Bromobenzene (Halogenated Aromatics)". Source: NJ.gov. 2

    • Nowchem. "Refresher Tabs | Haloaryl Compounds". Source: Nowchem EHS. 6

    • Centers for Disease Control and Prevention (CDC Stacks). "Glove permeation of chemicals: The state of the art of current practice". Source: CDC.gov. 3

    • University of Rochester Environmental Health and Safety. "EHS Laboratory Safety Unit Newsletter (Ansell Chemical Resistance Data)". Source: Rochester.edu. 4

    • University of California, Merced. "Standard Operating Procedure: Chemical Spill Response". Source: UCMerced.edu. 5

    Sources

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